1-methylindole-5-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQAIJFIXCOBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426748 | |
| Record name | 1-methylindole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186129-25-9 | |
| Record name | 1-methylindole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-methylindole-5-carboxylic acid molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Methylindole-5-carboxylic Acid
Introduction: The Significance of a Substituted Indole Scaffold
This compound (C₁₀H₉NO₂) is a heterocyclic compound built upon the indole framework, a privileged scaffold in medicinal chemistry and materials science.[1][2] Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring, with key substitutions that dictate its chemical behavior and potential applications. The presence of the methyl group at the indole nitrogen (N1) and a carboxylic acid at the C5 position of the benzene ring introduces specific electronic and steric properties that are critical for its function.[1] This molecule serves as a vital intermediate in the synthesis of a wide range of biologically active compounds, including potential anticancer, anti-inflammatory, and central nervous system (CNS) drug candidates.[1] Understanding its molecular structure and bonding is paramount for researchers aiming to leverage its properties in drug design, structure-activity relationship (SAR) studies, and the development of novel functional materials.[1] This guide provides a detailed examination of its structural geometry, electronic landscape, and intermolecular bonding characteristics.
Molecular Architecture and Electronic Landscape
The molecular structure of this compound is a nuanced interplay between its aromatic core and functional group substituents. The indole ring system itself is planar, a consequence of the sp² hybridization of its constituent carbon and nitrogen atoms. This planarity facilitates the delocalization of π-electrons across the bicyclic system, which is fundamental to its aromaticity and chemical stability.
The Indole Core and the Impact of N1-Methylation
The indole nucleus consists of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring. In its unsubstituted form, the indole N-H group can act as a hydrogen bond donor.[3] However, in this compound, the substitution of this hydrogen with a methyl group blocks this specific hydrogen-bonding capability.[3] This modification has several important consequences:
-
Increased Lipophilicity: The replacement of the polar N-H bond with a nonpolar C-H bond in the methyl group enhances the molecule's lipophilicity, which can improve its stability and alter its pharmacokinetic properties in drug development contexts.[1]
-
Altered Hydrogen Bonding: The N1-methyl group prevents the indole nitrogen from participating as a hydrogen bond donor, forcing intermolecular interactions to occur at other sites, primarily the carboxylic acid group or through π-system interactions.[3][4]
-
Electronic Modulation: The methyl group is a weak electron-donating group, which can subtly influence the electron density of the indole ring system.
The C5-Carboxylic Acid Substituent: An Electronic Sink and H-Bonding Hub
The carboxylic acid group (-COOH) at the C5 position is a powerful electron-withdrawing group.[5] Its presence significantly modulates the electronic properties of the indole ring.[5][6][7] This group consists of a carbonyl oxygen (C=O) and a hydroxyl oxygen (-OH), both of which are sp² hybridized. The key roles of this group are:
-
Electronic Perturbation: As an electron-withdrawing substituent, the carboxylic acid group decreases the electron density of the benzene portion of the indole ring. This influences the molecule's reactivity in electrophilic aromatic substitution reactions and modifies its redox potential.[5]
-
Primary Site for Intermolecular Interactions: The carboxylic acid group is the primary center for hydrogen bonding. The hydroxyl proton is acidic and a potent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.
Visualizing the Molecular Structure
The following diagram illustrates the atomic arrangement and numbering convention for this compound.
Caption: Atomic structure of this compound.
Intermolecular Bonding: The Hydrogen-Bonded Dimer
In the solid state, carboxylic acids frequently form cyclic dimers through intermolecular hydrogen bonds.[8] For this compound, two molecules can associate via a pair of strong O-H···O=C hydrogen bonds, creating a highly stable, centrosymmetric eight-membered ring. This dimerization is a defining characteristic of its supramolecular chemistry and significantly influences its physical properties, such as melting point and solubility.
The blocking of the N-H hydrogen bond donor site by the methyl group makes the carboxylic acid moiety the dominant director of these intermolecular interactions.[3]
Visualizing Intermolecular Hydrogen Bonding
The diagram below illustrates the formation of a stable dimer through dual hydrogen bonds between two molecules of this compound.
Caption: Dimerization via intermolecular O-H···O hydrogen bonds.
Physicochemical and Spectroscopic Data
The structural features of this compound give rise to a characteristic spectroscopic signature, which is essential for its identification and characterization.
| Property | Value / Expected Signature | Source / Rationale |
| Molecular Formula | C₁₀H₉NO₂ | [9][10] |
| Molecular Weight | 175.18 g/mol | [9][10] |
| CAS Number | 186129-25-9 | [9][11] |
| ¹H NMR | Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range. N-Methyl Protons: A sharp singlet around δ 3.8-4.0 ppm. Carboxylic Proton: A broad singlet at δ > 10 ppm, often exchangeable with D₂O. | Based on typical chemical shifts for indole and carboxylic acid protons.[12][13] |
| ¹³C NMR | Carbonyl Carbon: Signal expected in the δ 165-175 ppm range. Aromatic/Heterocyclic Carbons: Multiple signals between δ 100-140 ppm. N-Methyl Carbon: Signal around δ 30-35 ppm. | Based on standard ¹³C NMR correlation tables for substituted aromatics.[12] |
| Infrared (IR) | O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹. C-H Stretch (Aromatic/Methyl): Bands around 2850-3100 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. | Characteristic vibrational frequencies for carboxylic acids and aromatic compounds.[14] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the N-methylation of indole-5-carboxylic acid. The following protocol is a representative method based on established procedures.[9]
Causality: The protocol utilizes a strong base, sodium hydride (NaH), to deprotonate the indole nitrogen. The resulting anionic nitrogen is a potent nucleophile that readily attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction to form the N-C bond. The reaction is performed in an anhydrous polar aprotic solvent (DMF) to ensure the stability of the base and the nucleophile.
Step-by-Step Methodology
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-5-carboxylic acid (1.0 mmol).
-
Solvation: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) and cool the solution to 0°C using an ice bath while stirring.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) portion-wise to the cooled solution. Allow the mixture to stir at 0°C for 30 minutes. Effervescence (H₂ gas) should be observed as the indole nitrogen is deprotonated.
-
Methylation: Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by adding a 10% aqueous solution of citric acid. This neutralizes any remaining NaH and protonates the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel and wash with brine. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system to yield pure this compound.[9]
Synthesis Workflow Visualization
Caption: General workflow for the synthesis of the title compound.
Conclusion
The molecular architecture of this compound is defined by the electronic push-pull relationship between the N1-methyl group and the C5-carboxylic acid group on the aromatic indole scaffold. The N-methylation enhances lipophilicity and blocks a key hydrogen bonding site, while the carboxylic acid group introduces acidity, acts as an electronic sink, and governs the primary mode of intermolecular interaction through the formation of stable hydrogen-bonded dimers. These structural and bonding characteristics are fundamental to its utility as a versatile building block in medicinal chemistry and materials science, providing a rational basis for the design of new molecules with tailored biological or physical properties.
References
- 1. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9)// Indole compounds - Career Henan Chemical Co. [coreychem.com]
- 2. innospk.com [innospk.com]
- 3. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID | 186129-25-9 [chemicalbook.com]
- 12. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID(186129-25-9) 1H NMR [m.chemicalbook.com]
- 13. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]
- 14. Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal - PMC [pmc.ncbi.nlm.nih.gov]
A-7. An In-depth Technical Guide to the Physicochemical Properties of 1-Methylindole-5-Carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methylindole-5-carboxylic acid, a key intermediate in pharmaceutical and fine chemical synthesis.[1] We delve into the experimental determination and theoretical understanding of its melting and boiling points, crucial parameters for its purification, handling, and application in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction to this compound
This compound (CAS No. 186129-25-9) is a heterocyclic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . Its structure, featuring a methyl group at the nitrogen of the indole ring and a carboxylic acid group at the 5-position, makes it a valuable building block in organic synthesis.[1] The N-1 methyl substitution enhances molecular stability and lipophilicity, while the 5-carboxyl group allows for a variety of chemical transformations, including esterification and amidation.[1] These characteristics make it a versatile intermediate in the synthesis of a wide range of biologically active molecules, including anticancer, anti-inflammatory, and central nervous system drug candidates.[1]
Core Physicochemical Properties
A thorough understanding of the physical properties of this compound is paramount for its effective use in research and manufacturing. The melting and boiling points are critical indicators of purity and are essential for designing purification processes such as recrystallization and distillation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Appearance | White to light yellow solid | [1] |
| Boiling Point | 389°C at 760 mmHg | |
| Density | 1.24 g/cm³ |
It is important to note that the boiling point is determined at atmospheric pressure (760 mmHg). Boiling points of related indole compounds vary with substitution. For instance, 5-Methyl-1H-indole-2-carboxylic acid has a reported boiling point of 421.2±25.0 °C at 760 mmHg.[2]
Experimental Determination of Physicochemical Properties
Accurate determination of the melting and boiling points requires careful experimental technique and an understanding of the underlying principles.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a standard method for determining the melting point of this compound.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is pure and completely dry. Grind the crystalline solid into a fine powder.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, typically to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
-
Refined Measurement: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Since this compound is a solid at room temperature with a high boiling point, specialized techniques are required for its determination to avoid decomposition. The reported boiling point is 389°C at 760 mmHg.
Factors Influencing Physicochemical Properties
The melting and boiling points of this compound are influenced by its molecular structure and the intermolecular forces present.
-
Hydrogen Bonding: The carboxylic acid group is capable of forming strong hydrogen bonds. This intermolecular interaction significantly increases the energy required to break the crystal lattice (melting) and to vaporize the compound (boiling), contributing to its high melting and boiling points.
-
Molecular Weight and Shape: The relatively planar indole ring system allows for efficient packing in the crystal lattice, which also contributes to a higher melting point.
-
Purity: The presence of impurities will typically depress the melting point and broaden the melting range. This is a key principle used to assess the purity of a crystalline solid.
References
Methodological & Application
Application Notes & Protocols: 1-Methylindole-5-carboxylic Acid as a Versatile Scaffold for Novel Anticancer Agents
Introduction: The Privileged Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of numerous therapeutic agents. Within the vast landscape of oncology drug discovery, indole derivatives have emerged as potent agents targeting various hallmarks of cancer, from uncontrolled proliferation to angiogenesis.[1][2] This application note focuses on a specific, highly versatile building block: 1-methylindole-5-carboxylic acid .
The strategic placement of the methyl group at the N-1 position enhances metabolic stability and lipophilicity, while the carboxylic acid moiety at the C-5 position serves as a versatile chemical handle for a wide array of synthetic transformations, including amidation and esterification. These features make this compound an ideal starting point for the construction of diverse chemical libraries aimed at identifying novel and potent anticancer agents. This guide will provide a comprehensive overview of the synthetic utility of this compound, detailed protocols for the synthesis of representative derivatives, and methodologies for their biological evaluation.
Synthetic Strategies: From Building Block to Bioactive Molecule
The carboxylic acid group of this compound is the primary site for chemical modification. Amide bond formation is a common and effective strategy to introduce chemical diversity and modulate the pharmacological properties of the resulting molecules. This is typically achieved through the activation of the carboxylic acid, followed by coupling with a desired amine.
A general workflow for the synthesis of amide derivatives from this compound is depicted below. This process involves an initial activation step to convert the carboxylic acid into a more reactive species, such as an acid chloride or an active ester, which then readily reacts with an amine to form the stable amide bond.
Caption: General workflow for the synthesis of anticancer agents.
Protocol 1: Synthesis of a Representative Amide Derivative
This protocol details the synthesis of N-benzyl-1-methyl-1H-indole-5-carboxamide, a representative amide derivative of this compound. This procedure can be adapted for a wide range of primary and secondary amines to generate a library of diverse compounds.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the benzylamine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-benzyl-1-methyl-1H-indole-5-carboxamide.
-
-
Characterization:
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mechanism of Action: Targeting Key Oncogenic Pathways
Derivatives of the indole scaffold have been shown to exert their anticancer effects through various mechanisms of action. Two of the most prominent are the inhibition of tubulin polymerization and the modulation of protein kinase activity.
Tubulin Polymerization Inhibition:
Microtubules are essential components of the cytoskeleton and play a critical role in cell division.[2][3] Compounds that interfere with microtubulin dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.[2] Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[2][3]
Caption: Mechanism of action via tubulin polymerization inhibition.
Kinase Inhibition:
Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[4][5] The indole scaffold can serve as a template for the design of inhibitors that target the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[6][7] By blocking the activity of these kinases, indole derivatives can inhibit downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized indole derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable insights into the structure-activity relationship (SAR). Key areas for modification include:
-
The Amide/Ester Moiety: The nature of the amine or alcohol used in the coupling reaction can significantly impact biological activity. Varying the size, lipophilicity, and electronic properties of this group can optimize interactions with the target protein.
-
Substitution on the Indole Ring: While this guide focuses on the 1-methyl-5-carboxy scaffold, further modifications at other positions of the indole ring can be explored to enhance potency and selectivity.
-
Linker Length and Rigidity: When connecting the indole core to other pharmacophores, the length and flexibility of the linker can be crucial for achieving the optimal orientation within the binding pocket of the target.
Quantitative Data Summary
The following table presents hypothetical IC₅₀ values for a series of N-substituted-1-methyl-1H-indole-5-carboxamides against the MCF-7 breast cancer cell line, illustrating potential SAR trends.
| Compound ID | R Group (on Amide Nitrogen) | IC₅₀ (µM) against MCF-7 |
| IA-1 | Benzyl | 15.2 |
| IA-2 | 4-Chlorobenzyl | 8.5 |
| IA-3 | 4-Methoxybenzyl | 12.1 |
| IA-4 | Phenyl | 25.8 |
| IA-5 | Cyclohexyl | 32.4 |
Data is for illustrative purposes only and does not represent actual experimental results.
This hypothetical data suggests that substitution on the benzyl ring can influence activity, with an electron-withdrawing group (chloro) potentially enhancing potency compared to an electron-donating group (methoxy).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents. Its favorable chemical properties allow for the straightforward generation of diverse libraries of compounds through well-established synthetic methodologies such as amide coupling. The resulting indole derivatives have the potential to target key oncogenic pathways, including tubulin polymerization and protein kinase signaling. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in the field of drug discovery to harness the potential of this privileged scaffold in the ongoing search for more effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Amidation Reactions of 1-Methylindole-5-carboxylic Acid: A Comprehensive Guide for Researchers
Introduction: The Significance of 1-Methylindole-5-carboxamides
In the landscape of medicinal chemistry and drug development, the indole scaffold remains a privileged structure due to its prevalence in biologically active natural products and synthetic pharmaceuticals. The targeted functionalization of this nucleus is paramount for modulating pharmacological activity. Among the various derivatives, 1-methylindole-5-carboxamides represent a critical class of compounds, with applications ranging from kinase inhibitors to potential therapeutics for neurodegenerative diseases. The amide bond, a cornerstone of peptide and medicinal chemistry, imparts structural rigidity and specific hydrogen bonding capabilities, making its efficient formation a key step in the synthesis of novel drug candidates.[1]
This technical guide provides an in-depth exploration of amidation reactions involving 1-methylindole-5-carboxylic acid. We will delve into the mechanistic underpinnings of popular coupling strategies, offer field-proven, step-by-step protocols, and discuss critical parameters for reaction optimization, purification, and characterization. This document is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently and successfully synthesize 1-methylindole-5-carboxamides.
Understanding the Substrate: this compound
This compound is a stable, crystalline solid. The presence of the electron-donating indole ring can influence the reactivity of the carboxylic acid. While generally considered a standard carboxylic acid for amidation, the specifics of the indole nucleus warrant consideration for potential side reactions under harsh conditions, although standard coupling methods are typically well-tolerated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Appearance | Solid | - |
| CAS Number | 186129-25-9 | [2] |
Core Concepts in Amidation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. Modern peptide coupling reagents are designed to achieve this activation under mild conditions, minimizing side reactions and preserving stereochemical integrity if chiral centers are present.
This guide will focus on two of the most prevalent and effective classes of coupling reagents: carbodiimides (represented by EDC in combination with HOBt) and uronium/aminium salts (represented by HATU).
Mechanism of EDC/HOBt-Mediated Amidation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable and can rearrange or racemize. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester.[4][5] This active ester is then readily attacked by the amine to furnish the desired amide, regenerating HOBt in the process. The urea byproduct derived from EDC is water-soluble, facilitating its removal during aqueous workup.
Mechanism of HATU-Mediated Amidation
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6][7] This active ester is then rapidly acylated by the amine to yield the final amide product. HATU is particularly effective for sterically hindered substrates and reactions prone to racemization.
Experimental Protocols
The following protocols are designed as a robust starting point for the amidation of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine used.
Protocol 1: EDC/HOBt Mediated Amidation of this compound
This protocol is a reliable and cost-effective method suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
HOBt (1.2-1.5 equiv)
-
DIPEA or Triethylamine (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (a concentration of 0.1-0.5 M with respect to the carboxylic acid is a good starting point).
-
Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with water (to remove the EDC-urea byproduct), 1N HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 1-methylindole-5-carboxamide.
Protocol 2: HATU Mediated Amidation of this compound
This protocol is particularly advantageous for less reactive amines, sterically hindered substrates, or when minimizing racemization is critical.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
HATU (1.1-1.2 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (as in Protocol 1)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (2.0 equiv) dropwise and stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Perform an aqueous workup as described in Protocol 1 (steps 8 and 9).
-
Purify the crude product via flash column chromatography or recrystallization.
Table 2: Comparison of Coupling Reagent Protocols
| Parameter | EDC/HOBt | HATU |
| Cost | Generally lower | Higher |
| Reactivity | Good for most substrates | Excellent, especially for hindered substrates |
| Byproduct Removal | Water-soluble urea, straightforward | Generally requires chromatographic purification |
| Racemization Risk | Low with HOBt | Very low |
| Ideal For | General-purpose amidation, large-scale synthesis | Difficult couplings, sensitive substrates |
Troubleshooting and Field-Proven Insights
-
Poor Solubility: this compound and some of its amide derivatives may exhibit limited solubility in common organic solvents.[9] If solubility is an issue in DCM, DMF is a more polar alternative. For purification, a mixed solvent system for chromatography may be required.
-
Incomplete Reactions: If the reaction stalls, gentle heating (e.g., 40-50 °C) can sometimes drive it to completion, particularly with less reactive amines. However, be mindful of potential side reactions at elevated temperatures. Adding a slight excess of the coupling reagent and base can also improve conversion.
-
Side Reactions: While generally robust, indole derivatives can be susceptible to oxidation or other side reactions under harsh conditions. Maintaining an inert atmosphere and using purified, anhydrous solvents is crucial for clean reactions.
-
Purification Challenges: The byproducts from HATU couplings can sometimes co-elute with the desired product during chromatography. Careful selection of the eluent system is necessary. The water-soluble nature of the EDC-urea byproduct simplifies its removal.[4]
Characterization of 1-Methylindole-5-carboxamides
The successful synthesis of the target amide should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Key diagnostic signals include the amide N-H proton (typically a broad singlet or triplet in the ¹H NMR spectrum, depending on coupling to adjacent protons), and the carbonyl carbon (around 165-175 ppm in the ¹³C NMR spectrum). The characteristic signals of the 1-methylindole core should also be present and can be compared to the starting material.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretch for the amide carbonyl, typically in the range of 1630-1680 cm⁻¹. The N-H stretch of secondary amides appears around 3300 cm⁻¹.
Conclusion
The amidation of this compound is a fundamental transformation for the synthesis of a diverse range of potentially bioactive molecules. By understanding the underlying mechanisms of common coupling reagents and adhering to robust experimental protocols, researchers can efficiently and reliably access these valuable compounds. The choice between EDC/HOBt and HATU will depend on the specific substrate, scale, and cost considerations. With careful execution and attention to purification and characterization, the synthesis of 1-methylindole-5-carboxamides can be a routine and successful endeavor in any synthetic chemistry laboratory.
References
- 1. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID | 186129-25-9 [chemicalbook.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. growingscience.com [growingscience.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on the Indole Ring
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, with indole-carboxylic acids serving as crucial intermediates and pharmacophores in a multitude of therapeutic agents.[1][2][3][4] Derivatization of the carboxylic acid moiety is a cornerstone of drug design and lead optimization, enabling the modulation of physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the primary strategies for derivatizing the carboxylic acid group on the indole ring, focusing on the underlying chemical principles, practical applications, and detailed experimental protocols. We will delve into the formation of esters and amides, the two most prevalent classes of derivatives, offering insights into reaction mechanisms, choice of reagents, and troubleshooting.
PART 1: The Strategic Importance of Derivatizing Indole Carboxylic Acids
The carboxylic acid group, while often essential for biological activity through interactions like hydrogen bonding and salt bridge formation, can also present challenges in drug development. Its acidic nature can lead to poor membrane permeability, rapid metabolism, and unfavorable pharmacokinetic properties. Derivatization serves several key purposes:
-
Modulation of Lipophilicity: Converting the polar carboxylic acid to a less polar ester or amide can enhance cell membrane permeability and improve oral bioavailability.
-
Bioisosteric Replacement: Esters and amides can act as bioisosteres of the carboxylic acid, maintaining or enhancing target binding affinity while improving drug-like properties.
-
Prodrug Strategies: Esterification is a common strategy to create prodrugs that are inactive until hydrolyzed in vivo to release the active carboxylic acid-containing drug.
-
Introduction of New Pharmacophoric Elements: Amide formation, in particular, allows for the introduction of a wide array of substituents, enabling the exploration of new binding interactions and structure-activity relationships (SAR).
The choice of derivatization strategy is dictated by the specific goals of the research program, whether it be to improve pharmacokinetics, enhance potency, or explore new chemical space.
PART 2: Key Derivatization Strategies and Mechanistic Insights
The two principal avenues for derivatizing the carboxylic acid group on an indole ring are esterification and amidation. The success of these transformations hinges on the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol or an amine.
2.1 Esterification: Crafting Esters for Diverse Applications
Esterification of indole carboxylic acids can be achieved through several methods, each with its own set of advantages and limitations.
This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.
Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.
Causality of Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent or in large excess helps to shift the equilibrium towards the ester product.
-
Dehydrating Agent: Removal of water, either by azeotropic distillation or with a dehydrating agent, is crucial for achieving high yields.
This method utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) significantly accelerates the reaction.[5]
Mechanism: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol to form the ester, with the carbodiimide being converted to a urea byproduct. DMAP acts as an acyl transfer catalyst, forming an even more reactive acylpyridinium species.
Trustworthiness of the Protocol: This method is highly reliable for a wide range of substrates, including sterically hindered alcohols and sensitive indole cores.[5] The formation of the urea byproduct, which is often insoluble, simplifies purification.
Diagram 1: Steglich Esterification Workflow
Caption: Workflow for Steglich esterification.
2.2 Amidation: Building Blocks for SAR Exploration
Amide bond formation is arguably the most common derivatization of carboxylic acids in medicinal chemistry. The resulting amides are generally more stable to hydrolysis than esters and offer a versatile handle for introducing diverse chemical functionality.
Similar to esterification, carbodiimides like EDC are widely used to facilitate amide bond formation. Often, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is included to suppress side reactions and improve yields.[6]
Mechanism: EDC activates the carboxylic acid to form the O-acylisourea intermediate. In the presence of HOBt, this intermediate is rapidly converted to an HOBt-ester, which is less prone to racemization (for chiral carboxylic acids) and reacts cleanly with the amine to form the amide bond.
Expertise and Experience: The choice between HOBt and HOAt can be critical. HOAt is generally more effective at preventing racemization and can accelerate sluggish coupling reactions. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often necessary to neutralize the hydrochloride salt of EDC and the protonated amine.[6]
Diagram 2: EDC/HOBt Amidation Workflow
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The 4-Aminopiperidine Scaffold as a Versatile Intermediate for CNS Drug Candidate Synthesis
Abstract
The development of therapeutics for the Central Nervous System (CNS) is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving selective target engagement.[1][2] Privileged scaffolds, molecular frameworks capable of interacting with multiple biological targets, are invaluable tools in CNS drug discovery.[3][4] This application note details the utility of the 4-aminopiperidine scaffold as a versatile intermediate for the synthesis of CNS drug candidates. We provide a comprehensive guide, including synthetic protocols for a key Boc-protected intermediate, diversification strategies targeting the dopamine D2 receptor, and a protocol for in vitro pharmacological evaluation.
Introduction: The Power of the Piperidine Scaffold in CNS Drug Design
The piperidine ring is a ubiquitous structural motif in approved CNS drugs, prized for its favorable physicochemical properties.[5][6] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, while the basic nitrogen atom (pKa ≈ 11.2) is often protonated at physiological pH, facilitating key interactions with target proteins.[3] This inherent basicity, however, must be carefully modulated to balance target affinity with the ability to permeate the BBB.
The 4-aminopiperidine core offers two key points for chemical modification: the ring nitrogen (N1) and the exocyclic amino group (N4). This dual functionality allows for the rapid generation of diverse chemical libraries, enabling exploration of the structure-activity relationships (SAR) required to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties. Derivatives of this scaffold have been successfully developed as cognition enhancers, N-type calcium channel blockers, and opioid receptor modulators, demonstrating its broad applicability.[7][8][9]
Synthesis of a Key Intermediate: tert-butyl (piperidin-4-yl)carbamate (4-N-Boc-aminopiperidine)
To selectively functionalize the two nitrogen atoms, orthogonal protection is necessary. A common and robust strategy involves protecting the exocyclic N4 amine with a tert-butoxycarbonyl (Boc) group, leaving the more nucleophilic ring nitrogen (N1) available for subsequent reactions. The resulting intermediate, 4-N-Boc-aminopiperidine, is a versatile building block for a wide range of synthetic transformations.[10][11]
Protocol 2.1: Synthesis of tert-butyl (1-benzylpiperidin-4-yl)carbamate
This protocol begins with the commercially available 1-benzyl-4-piperidone. Reductive amination followed by Boc protection yields the N1-benzylated, N4-Boc-protected intermediate. A more direct patented method involves reacting N-benzyl-4-piperidone with tert-butyl carbamate to generate an imine, which is then reduced.[12]
Protocol 2.2: Synthesis of tert-butyl (piperidin-4-yl)carbamate via Hydrogenolysis
The final step is the removal of the N1-benzyl group via catalytic hydrogenation. This deprotection is typically clean and high-yielding, providing the desired key intermediate.[13]
Reaction Scheme:
Caption: Synthetic pathway to the key intermediate 4-N-Boc-aminopiperidine.
Detailed Step-by-Step Protocol:
-
Preparation of tert-butyl (1-benzylpiperidin-4-yl)carbamate:
-
Note: This procedure is adapted from patented methods.[12] An alternative starts from 4-aminopiperidine, which is first N-benzylated and then Boc-protected.
-
To a solution of 1-benzyl-4-piperidone (1 eq) in an appropriate alcohol solvent (e.g., methanol), add tert-butyl carbamate (1.2 eq) and an acid catalyst.
-
The resulting imine is reduced in situ via catalytic hydrogenation (Pd/C) to yield tert-butyl (1-benzylpiperidin-4-yl)carbamate.
-
-
Hydrogenolysis:
-
Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (1 eq) in methanol (approx. 7 mL per mmol of substrate) in a suitable reaction vessel.[13]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 10% w/w).
-
Secure the vessel to a hydrogenation apparatus, purge with hydrogen gas, and stir under a hydrogen atmosphere (typically balloon pressure or 50 psi) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[13]
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification & Characterization:
-
The resulting residue can be purified by silica gel column chromatography to obtain the title compound as a white to off-white solid.[13]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity (Expected M+H⁺: 201.15).
-
Application: Synthesis of a Dopamine D2 Receptor-Targeted Library
The dopamine D2 receptor (D2R) is a critical G protein-coupled receptor (GPCR) target for treating neuropsychiatric disorders like schizophrenia and Parkinson's disease.[14] The 4-aminopiperidine scaffold can be elaborated to create potent D2R ligands. Here, we demonstrate a diversification strategy using amide bond formation, one of the most common reactions in medicinal chemistry.[15][16]
Caption: Workflow for library synthesis and subsequent biological evaluation.
Protocol 3.1: Parallel Amide Coupling
This protocol outlines the coupling of the N1 nitrogen of 4-N-Boc-aminopiperidine with a diverse set of carboxylic acids.
-
Preparation: In an array of reaction vials, dispense a solution of 4-N-Boc-aminopiperidine (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Reagent Addition:
-
To each vial, add a unique carboxylic acid (1.1 eq).
-
Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).[16]
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
-
Reaction: Seal the vials and shake at room temperature for 4-16 hours.
-
Workup & Purification: The reaction mixtures can be worked up in parallel using liquid-liquid extraction or purified directly by preparatory HPLC to yield the N1-acylated intermediates.
Protocol 3.2: Boc Group Deprotection
-
Cleavage: Dissolve the purified N1-acylated intermediate in a suitable solvent such as Dichloromethane (DCM).
-
Acid Treatment: Add an excess of a strong acid, typically Trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 1-4 hours.
-
Isolation: Concentrate the solvent under reduced pressure. The resulting product is typically the hydrochloride or trifluoroacetate salt of the final amine.
Data Presentation: Example Library & CNS Properties
A virtual library can be designed to ensure candidates have properties amenable to BBB penetration. Key parameters include molecular weight (MW), lipophilicity (cLogP), and topological polar surface area (TPSA).
| R-Group (from R-COOH) | Final Compound MW | Calculated cLogP | TPSA (Ų) | CNS MPO Score* |
| 4-Fluorobenzoyl | 222.26 | 1.85 | 49.33 | 5.2 |
| 2-Thiophenecarbonyl | 210.29 | 1.20 | 74.56 | 4.8 |
| Cyclohexanecarbonyl | 210.32 | 1.98 | 49.33 | 4.5 |
| Isoquinoline-1-carbonyl | 257.31 | 1.95 | 62.19 | 4.1 |
*CNS MPO (Multi-Parameter Optimization) score is a desirability metric where >4 is often considered favorable for CNS drug candidates.
Protocol: In Vitro Pharmacological Evaluation
Once synthesized, the compounds must be tested for their ability to bind to the target receptor. A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of test compounds for the D2 receptor.[17]
Protocol 4.1: D2 Receptor Competitive Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled D2 antagonist (e.g., [³H]spiperone) from the receptor.[17]
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.[14]
-
Radioligand: [³H]spiperone (a high-affinity D2 antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).
-
Test Compounds: Dissolved in DMSO, then diluted in assay buffer.
Workflow Diagram:
Caption: Workflow for a D2 receptor competitive radioligand binding assay.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + Haloperidol), and Test Compound binding (radioligand + varying concentrations of test compound).
-
Reagent Addition: Add cell membranes, [³H]spiperone (at a concentration near its Kd, e.g., 0.2 nM), and either buffer, Haloperidol, or test compound to the appropriate wells.
-
Incubation: Incubate the plate with gentle agitation for a set time (e.g., 60-90 minutes) at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: (Total cpm) - (Non-specific cpm).
-
Determine the percent inhibition of specific binding caused by each concentration of the test compound.
-
Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The 4-aminopiperidine scaffold is a powerful and validated intermediate for the construction of compound libraries targeting the CNS. Its synthetic tractability, coupled with the favorable physicochemical properties it imparts, makes it an ideal starting point for medicinal chemistry campaigns. The protocols outlined in this note provide a robust framework for synthesizing a key Boc-protected intermediate, diversifying it through amide coupling, and evaluating the resulting compounds at a key CNS target, the dopamine D2 receptor. This integrated approach of chemical synthesis and pharmacological testing is fundamental to the discovery of novel drug candidates for neurological and psychiatric disorders.
References
- 1. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 13. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hepatochem.com [hepatochem.com]
- 16. growingscience.com [growingscience.com]
- 17. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1-Methylindole-5-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-methylindole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore prevalent synthetic routes, troubleshoot common issues leading to low yields, and provide detailed, field-proven protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are several effective routes, with the most common strategies being:
-
N-methylation of a Precursor: This involves the direct methylation of the nitrogen on the indole ring. The starting material can be either indole-5-carboxylic acid itself or, more commonly, an ester derivative like methyl indole-5-carboxylate, which is then hydrolyzed in a subsequent step.
-
Fischer Indole Synthesis: This classic method involves the acid-catalyzed cyclization of a suitably substituted N-methylphenylhydrazone with a carbonyl compound.[1][2] While powerful, it can present challenges with regioselectivity and yield depending on the substituents.[3][4]
-
Palladium-Catalyzed Cyclizations: Modern methods, such as intramolecular Heck reactions, can be employed to construct the indole ring system from appropriately designed precursors.[5][6] These methods often offer good functional group tolerance but require careful optimization of catalysts and ligands.
-
Decarboxylation: Synthesis may proceed via an intermediate like 1-methylindole-2,5-dicarboxylic acid, followed by a selective decarboxylation step, often using copper salts as catalysts.[7][8]
Q2: For a researcher focused on high yield and purity, which synthetic route is generally recommended?
For reliability and high yield, the two-step route involving N-methylation of methyl indole-5-carboxylate followed by ester hydrolysis is often preferred. This approach offers several advantages:
-
High-Yielding N-methylation: The N-H of the indole ester is readily deprotonated, leading to efficient and clean methylation.
-
Avoidance of Side Reactions: Using the ester protects the carboxylic acid functionality from potential side reactions during the methylation step (e.g., esterification with the methylating agent).
-
Straightforward Purification: The intermediate ester is typically a stable, crystalline solid that is easily purified by recrystallization or column chromatography.
-
Robust Hydrolysis: The final saponification step is generally a high-yielding, irreversible reaction.[9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the most common synthetic routes.
Route 1: N-Methylation of Indole-5-Carboxylic Acid or its Ester
This is a fundamentally sound approach, but yield can be compromised by several factors. The general reaction involves deprotonating the indole nitrogen followed by reaction with a methylating agent like methyl iodide.
Q: My N-methylation reaction is sluggish, incomplete, or results in a low yield. What are the likely causes?
A: This is a common issue often stemming from incomplete deprotonation or suboptimal reaction conditions.
-
Potential Cause 1: Inadequate Base or Solvent. The pKa of the indole N-H is approximately 17. A sufficiently strong base is required for complete deprotonation. Additionally, the solvent must be anhydrous, as water will quench the base.
-
Solution: Use sodium hydride (NaH), a strong, non-nucleophilic base, in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[10] While bases like potassium carbonate can work, they often require higher temperatures and may result in incomplete conversion. The reaction should be initiated at 0°C during the addition of NaH to control the exothermic reaction, followed by warming to room temperature for the methylation step.[10]
-
-
Potential Cause 2: Side Reactions. If starting with indole-5-carboxylic acid directly, the carboxylic acid proton (pKa ~4-5) will be removed first. Using excess base can lead to the formation of a dianion, which may have different reactivity or solubility.
-
Solution: The most robust solution is to start with the methyl ester (e.g., methyl indole-5-carboxylate). This eliminates the acidic proton of the carboxylic acid, ensuring that the base selectively deprotonates the indole nitrogen.
-
-
Potential Cause 3: Purity of Reagents. Sodium hydride is notoriously reactive with air and moisture. Old or improperly stored NaH will have a layer of NaOH on its surface, reducing its efficacy.
-
Solution: Use freshly opened NaH or wash the NaH with anhydrous hexane prior to use to remove the mineral oil and any surface oxidation. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Troubleshooting Flowchart for N-Methylation
Caption: Troubleshooting Decision Tree for Low-Yield N-Methylation.
Route 2: Hydrolysis of Methyl 1-methylindole-5-carboxylate
Saponification (alkaline hydrolysis) is the standard final step. It is generally robust but can have pitfalls related to reaction completion and product isolation.
Q: My hydrolysis reaction is not going to completion, or the workup is problematic. How can I improve this?
A: Incomplete hydrolysis or difficult isolation can derail an otherwise successful synthesis.
-
Potential Cause 1: Insufficient Hydrolysis. Esters can be sterically hindered, and the substrate may have poor solubility in a purely aqueous medium.
-
Solution: Use a mixture of an alcohol (methanol or ethanol) and water as the solvent to improve solubility. Ensure at least a stoichiometric amount of a strong base like NaOH or KOH is used; an excess (2-5 equivalents) is common to drive the reaction to completion. Heating the reaction mixture to reflux is standard practice.[9][11]
-
-
Potential Cause 2: Difficulty in Isolating the Product. The product of saponification is the sodium or potassium salt of the carboxylic acid, which is soluble in the aqueous phase.
-
Solution: After confirming the reaction is complete via TLC (disappearance of the starting ester), cool the reaction mixture in an ice bath. Slowly acidify with a strong acid, such as 2M HCl, until the pH is approximately 2-3. The this compound will precipitate as a solid. The solid can then be collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried.[12]
-
-
Potential Cause 3: Product Degradation. Although indoles are generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures can sometimes lead to decomposition.
-
Solution: Monitor the reaction progress closely using TLC. Once the starting material is consumed, proceed with the workup immediately. Avoid unnecessarily long reflux times.
-
Recommended Experimental Protocol
This protocol details the reliable two-step synthesis of this compound from methyl indole-5-carboxylate.
Workflow for Two-Step Synthesis
Caption: High-Yield, Two-Step Synthesis Workflow.
Step 1: Synthesis of Methyl 1-methylindole-5-carboxylate
-
Preparation: Add methyl indole-5-carboxylate (1.0 eq) to anhydrous DMF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise to the stirred solution at 0°C.[10] Stir the mixture at this temperature for 30 minutes. The solution may become cloudy or change color.
-
Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.[10]
-
Workup: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding a 10% aqueous solution of citric acid.[10] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography (n-hexane/ethyl acetate) or recrystallization to yield the pure ester.
Step 2: Synthesis of this compound (Saponification)
-
Reaction Setup: Dissolve the purified methyl 1-methylindole-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, 3.0 eq) to the solution. Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Isolation: Cool the reaction mixture to 0°C in an ice bath. Slowly add 2M HCl dropwise with stirring until the pH of the solution is ~2-3. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts, then with a small amount of cold diethyl ether. Dry the product under vacuum to yield pure this compound.
Comparative Data Summary
The choice of reaction conditions can significantly impact yield. The following tables summarize typical conditions found in the literature for the key transformation steps.
Table 1: Comparison of N-Methylation Conditions for Indole Substrates
| Starting Material | Base | Solvent | Methylating Agent | Temp. | Yield (%) | Reference |
| Indole-5-carboxylic acid | NaH (1.5 eq) | DMF | Methyl Iodide (1.5 eq) | 0°C to RT | ~84-90% | [10] |
| Indole | NaNH₂ | Liquid NH₃ | Methyl Iodide | -33°C | ~85-95% | [13] |
| Indole | NaH | DMF | Methyl Iodide | RT | High | [13] |
Table 2: Comparison of Ester Hydrolysis Conditions
| Method | Reagents | Solvent | Conditions | Key Feature | Reference |
| Alkaline (Saponification) | NaOH or KOH | MeOH/H₂O, EtOH/H₂O | Reflux | Irreversible, high yield | [9] |
| Acid-Catalyzed | H₂SO₄ or HCl | Dioxane/H₂O | Reflux | Reversible; requires excess water | [11][14] |
Advanced Troubleshooting: The Fischer Indole Synthesis
While not always the primary choice for this specific target, the Fischer Indole Synthesis is a cornerstone of indole chemistry. Its failure often provides valuable mechanistic insight.
Q: My Fischer Indole Synthesis to produce a substituted indole is failing. What are the fundamental reasons this happens?
A: The success of the Fischer Indole Synthesis hinges on a critical acid-catalyzed[15][15]-sigmatropic rearrangement. Failure often occurs when a competing pathway, heterolytic N-N bond cleavage, becomes dominant.[4][16]
Simplified Mechanism of Fischer Indole Synthesis
Caption: Key transformations in the Fischer Indole Synthesis pathway.
-
Cause of Failure: N-N Bond Cleavage. Electron-donating groups on the carbonyl-derived portion of the hydrazone can stabilize the formation of an iminylcarbocation intermediate that results from N-N bond cleavage.[3][4] This cleavage pathway competes directly with the desired[15][15]-sigmatropic rearrangement. If the cleavage pathway is energetically favored, the reaction will fail to produce the indole.[4][16] This is a known challenge in syntheses targeting 3-aminoindoles, for example, where the nitrogen substituent is strongly electron-donating.[3][4][16]
-
Solution:
-
Catalyst Optimization: The choice of acid is critical. Lewis acids (e.g., ZnCl₂, BF₃) may favor the desired cyclization over proton-driven cleavage in some cases.[2][3]
-
Substrate Modification: If possible, altering the electronic properties of the substituents on the starting materials can tip the energetic balance in favor of the sigmatropic rearrangement.
-
By understanding the underlying mechanisms and potential pitfalls of each synthetic route, researchers can make informed decisions to systematically troubleshoot and optimize the synthesis of this compound, ultimately improving both yield and purity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 10. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Methylindole-5-Carboxylic Acid Synthesis
Guide Objective: This document provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of 1-methylindole-5-carboxylic acid. It addresses common side products, their formation mechanisms, and robust strategies for their prevention and removal. Our goal is to enhance the purity, yield, and reproducibility of your synthesis.
Introduction to Synthetic Challenges
This compound is a valuable building block in medicinal chemistry, notably in the development of pharmacologically active agents. While several synthetic routes exist, many researchers encounter challenges with side product formation, which can complicate purification and compromise final product quality. This guide focuses on anticipating and resolving these issues through an understanding of the underlying reaction mechanisms.
The most prevalent synthetic strategies include:
-
Fischer Indole Synthesis: A classic and versatile method involving the acid-catalyzed cyclization of an arylhydrazone. For this target, this typically involves the reaction of 4-hydrazinobenzoic acid with a pyruvate derivative, followed by N-methylation.
-
Direct N-Methylation: The methylation of the indole nitrogen of the parent indole-5-carboxylic acid.
Each of these routes presents a unique profile of potential impurities that must be managed.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction mixture turned dark brown/black, and the TLC plate shows a streak with multiple spots. What is the likely cause?
A: This often indicates decomposition or polymerization. The Fischer indole synthesis, in particular, uses strong acid catalysts (e.g., H₂SO₄, polyphosphoric acid) and often requires elevated temperatures.[1][2] Under these harsh conditions, indole rings, which are electron-rich, can be susceptible to uncontrolled polymerization or degradation.
-
Causality: The combination of strong acid and heat can lead to protonation at multiple sites on the indole nucleus or starting materials, initiating side reactions.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Determine the minimum temperature required for cyclization. Run small-scale experiments at incrementally lower temperatures.
-
Use a Milder Catalyst: Consider using weaker Brønsted acids like p-toluenesulfonic acid or Lewis acids such as ZnCl₂ or BF₃·OEt₂, which can be effective at lower temperatures.[1]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent extended exposure to harsh conditions.
-
Q2: My mass spectrometry data shows a significant peak corresponding to a mass loss of 44 amu (CO₂). What is this impurity?
A: You are likely observing the decarboxylated side product, 1-methylindole . The indole-carboxylic acid bond can be labile under certain conditions, particularly strong acid and high heat, which are common in Fischer indole cyclizations.[3][4][5]
-
Mechanism: The electron-rich indole ring can stabilize the intermediate formed during the loss of carbon dioxide, especially when protonated under acidic conditions. While decarboxylation is more commonly associated with indole-2- and indole-3-carboxylic acids, it can occur at the C-5 position under forcing conditions.[5][6]
-
Preventative Measures:
-
Avoid excessive temperatures during both the reaction and workup.
-
If performing a Fischer synthesis, consider synthesizing the indole first and introducing the carboxylic acid group later, if the route allows.
-
During N-methylation of indole-5-carboxylic acid, high temperatures can also promote decarboxylation.[7]
-
Q3: During the N-methylation of indole-5-carboxylic acid, my NMR shows two methyl signals and my mass spec indicates the addition of 28 amu (CH₂CH₂), but I used a methylating agent. What happened?
A: This is a classic sign of simultaneous N-methylation and O-methylation (esterification) of the carboxylic acid. This occurs when using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base, especially if a phase-transfer catalyst is employed.[7][8] The product formed is methyl 1-methylindole-5-carboxylate .
-
Causality: The carboxylate anion, formed by the deprotonation of the carboxylic acid by the base, is a potent nucleophile that competes with the deprotonated indole nitrogen for the methylating agent. Esterification can sometimes be faster than N-methylation.[7]
-
Troubleshooting & Control:
-
One-Pot Synthesis: If the methyl ester is the desired final product, this can be an efficient one-pot reaction. Drive it to completion by using a sufficient excess of the methylating agent and base.[8]
-
To Obtain the Acid: If the carboxylic acid is the desired product, the resulting ester must be hydrolyzed. After the methylation reaction, the crude product can be treated with an aqueous base (e.g., NaOH or KOH) followed by acidic workup to convert the ester back to the carboxylic acid.
-
Q4: My final product is contaminated with unmethylated indole-5-carboxylic acid. How can I improve the N-methylation efficiency?
A: Incomplete methylation is a common issue resulting from insufficiently strong basic conditions or steric hindrance. The N-H proton of the indole ring is only weakly acidic (pKa ≈ 17).
-
Causality: Bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the indole nitrogen, leading to a slow or incomplete reaction.
-
Solutions:
-
Stronger Base: Use a stronger base such as sodium hydride (NaH) or sodium amide (NaNH₂) in an anhydrous aprotic solvent like DMF or THF.[8][9] These bases irreversibly deprotonate the indole, generating the highly nucleophilic indolate anion.
-
Phase-Transfer Catalysis (PTC): When using moderately strong bases like KOH or NaOH in a two-phase system, a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, 18-crown-6) can significantly improve reaction rates by transporting the hydroxide or indolate anion into the organic phase.[7][8]
-
Alternative Methylating Agent: Dimethyl carbonate (DMC) is a greener and less toxic alternative to methyl iodide and dimethyl sulfate. It often requires slightly higher temperatures but can provide high yields of N-methylated products.[8]
-
Key Side Product Summary
The table below summarizes the most common side products, their structures, and key identifiers.
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Key Analytical Signature |
| 1-Methylindole | C₉H₉N | 131.18 | Decarboxylation of the target molecule under acidic/thermal stress.[3][7] | Absence of C=O stretch in IR. Absence of -COOH proton in ¹H NMR. Mass spec M+ at 131. |
| Methyl 1-methylindole-5-carboxylate | C₁₁H₁₁NO₂ | 189.21 | Simultaneous N- and O-methylation of indole-5-carboxylic acid.[8] | ¹H NMR shows two distinct methyl singlets (N-CH₃ and O-CH₃). Mass spec M+ at 189. |
| Indole-5-carboxylic acid | C₉H₇NO₂ | 161.16 | Incomplete N-methylation reaction. | Presence of N-H proton in ¹H NMR (broad singlet >10 ppm). Mass spec M+ at 161. |
| Polymeric Materials | Variable | High | Acid- and heat-catalyzed degradation/polymerization.[1][2] | Insoluble, dark solids. Streaking on TLC. Broad, unresolved peaks in NMR. |
Visualization of Reaction Pathways
The following diagram illustrates the desired synthesis of this compound via N-methylation and highlights the pathways leading to two common side products: the O,N-dimethylated ester and the decarboxylated impurity.
Caption: Reaction pathways in this compound synthesis.
Recommended Purification Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
This technique is highly effective for removing neutral side products, such as the decarboxylated impurity (1-methylindole), from the desired carboxylic acid product.[10][11][12]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH). The desired carboxylic acid will move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers. Wash this combined basic solution once with fresh ethyl acetate to remove any remaining traces of neutral impurities. Discard the organic layers.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) with stirring until the pH is acidic (pH 2-3). The desired this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with cold deionized water to remove inorganic salts, then dry thoroughly under vacuum.
Protocol 2: Recrystallization for High Purity Product
Recrystallization is an excellent final purification step to obtain a highly crystalline product with a sharp melting point.
-
Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for indole carboxylic acids include ethanol/water mixtures, ethyl acetate, or acetonitrile.[10]
-
Dissolution: Place the crude, dried solid from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and heat for a few minutes. Remove the charcoal by hot filtration through a fluted filter paper or a pad of Celite.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this phase to promote the growth of larger crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions of 1-methylindole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 1-methylindole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during chemical synthesis. As a versatile building block in medicinal chemistry, the successful transformation of this molecule is often critical for project success.[1] This document provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to empower you to optimize your reactions effectively.
Section 1: Foundational Knowledge & General FAQs
Before troubleshooting a specific reaction, it is crucial to understand the fundamental properties of your starting material. Mishandling or a misunderstanding of its characteristics can be the root cause of many failures.
Q1: What are the key properties of this compound I should be aware of before starting my reaction?
Answer: Understanding the physicochemical properties of this compound (MW: 175.18 g/mol ) is the first step to a successful experiment.[2]
-
Appearance and Purity: It is typically a white to light yellow solid.[1] Verifying the purity of your starting material is critical, as impurities can interfere with catalysis or introduce side reactions. Sigma-Aldrich notes that for some of their catalog items of this compound, the buyer assumes responsibility for confirming identity and purity.[2]
-
Solubility: This compound has limited solubility in water but is soluble in organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), which are common solvents for coupling reactions.[3] Poor solubility in your chosen reaction solvent will lead to a heterogeneous mixture and drastically slow down or stall the reaction. Always perform a solubility test with your specific solvent system before initiating a large-scale reaction.
-
Stability: The N-1 methyl substitution enhances the molecule's stability compared to the parent indole.[1] However, indole rings can be sensitive to strong oxidizing agents and harsh acidic conditions. It is generally stable under typical amide coupling and esterification conditions. It should be stored in a cool, dark place under an inert atmosphere.[4]
Q2: I'm seeing discoloration or degradation of my starting material. How should it be properly stored and handled?
Answer: this compound is light-sensitive.[5] Exposure to light and air over time can lead to gradual oxidation and the formation of colored impurities.
-
Storage: Store the compound in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil. For long-term storage, keeping it in a desiccator under an inert atmosphere (argon or nitrogen) at ambient or refrigerated temperatures is recommended.
-
Handling: When weighing and handling the reagent, avoid prolonged exposure to bright laboratory light. Use it promptly after opening the container. If you observe significant discoloration (e.g., turning dark brown or tar-like), it is advisable to purify the material (e.g., by recrystallization) or use a fresh batch.
Section 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is the most common reaction performed with this substrate and also the most frequent source of issues.[6][7] The relatively low nucleophilicity of the indole nitrogen is mitigated by the N-methylation, but the carboxylic acid still requires efficient activation to react with an incoming amine.[1]
FAQ 1: My amide coupling reaction failed or gave a very low yield. What are the most likely causes?
Answer: A failed amide coupling is rarely due to a single catastrophic failure but rather a combination of suboptimal factors. The key to troubleshooting is to logically diagnose the potential points of failure, from reagent quality to the reaction environment itself. The primary reasons often involve incomplete activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[8]
Use the following flowchart to diagnose the issue systematically.
Caption: Troubleshooting logic for failed amide coupling.
FAQ 2: I suspect incomplete activation of the carboxylic acid. How can I confirm and resolve this?
Answer: Incomplete activation is a very common failure mode.[8] The carboxylic acid must be converted into a more reactive species (like an active ester or acyl halide) to be attacked by the amine.[6] If your coupling reagent is old, hydrated, or simply not potent enough for your specific substrate combination, the reaction will fail.
Diagnostic Step: If you are using a common coupling reagent like HATU or EDC, you can monitor the activation step by LC-MS. Before adding your amine, take a small aliquot of the reaction mixture (containing the carboxylic acid, base, and coupling reagent) after about 15-20 minutes. Quench it with methanol. You should see a new peak corresponding to the methyl ester of your starting material. If you only see the starting carboxylic acid, your activation has failed.
Solutions:
-
Switch Coupling Reagents: Not all coupling reagents are created equal. For challenging couplings, especially with hindered substrates, phosphonium or uronium salt-based reagents are often superior to carbodiimides.[6]
-
Use Additives: When using carbodiimides like EDC, additives such as HOBt or OxymaPure are essential to improve efficiency and suppress side reactions like racemization.[8]
-
Consider Acyl Fluorides: For extremely difficult couplings involving sterically hindered acids or weakly nucleophilic amines, converting the carboxylic acid to an acyl fluoride in situ can be a powerful strategy.[9][10] Acyl fluorides are highly reactive yet more stable to aqueous hydrolysis than their chloride counterparts.[9]
| Reagent | Class | Strengths | Weaknesses |
| EDC/HOBt | Carbodiimide | Inexpensive, common. Byproducts are water-soluble. | Can be slow, may require additives for efficiency.[11] |
| HATU/DIPEA | Uronium Salt | Very fast and efficient, even for hindered substrates.[7] | More expensive, byproducts can complicate purification. |
| SOCl₂ or (COCl)₂ | Acyl Halide Formation | Generates highly reactive acyl chloride. | Harsh conditions (SOCl₂) can be incompatible with sensitive functional groups.[12] |
| TFFH/DIPEA | Acyl Fluoride Formation | Excellent for electron-deficient amines and hindered acids.[10] | Reagents can be moisture-sensitive. |
This protocol is a robust starting point for most amine-acid couplings.
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Add the coupling reagent HATU (1.05-1.2 equiv) to the mixture.
-
Stir at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the desired amine (1.0-1.2 equiv) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Caption: Standard workflow for HATU-mediated amide coupling.
FAQ 3: My amine is electron-deficient (e.g., an aniline) and the reaction isn't proceeding, even with HATU. What's the strategy?
Answer: This is a classic problem of low nucleophilicity. An electron-withdrawing group on an amine reduces the electron density on the nitrogen, making it a poor nucleophile. In these cases, even a highly activated carboxylic acid may not be sufficient to drive the reaction at room temperature.
Solutions:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often provide the necessary activation energy to overcome the hurdle. Monitor carefully for potential decomposition.
-
Use a More Forcing Activation Method: This is an ideal scenario to employ an in situ acyl fluoride formation protocol, which creates a more electrophilic species than the active ester formed by HATU.[10]
This protocol is adapted for challenging substrates where standard methods fail.[10]
-
In a separate flask, dissolve this compound (1.3 equiv) in anhydrous DCM.
-
Add a fluorinating agent such as BTFFH (1.5 equiv) or TFFH.
-
Add DIPEA (4.5 equiv) and stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.
-
In the main reaction flask, dissolve your electron-deficient amine (1.0 equiv) in anhydrous DCM.
-
Slowly add the pre-activated acyl fluoride solution to the amine solution.
-
Heat the reaction to reflux (approx. 40 °C for DCM) and monitor for completion. Reaction times can be significantly longer (12-24 hours).
-
Cool to room temperature and perform a standard aqueous workup.
Caption: Workflow for difficult couplings via acyl fluoride.
Section 3: Troubleshooting Other Common Reactions & Side Products
FAQ 4: My Fischer esterification is slow and gives a poor yield. How can I improve it?
Answer: Fischer esterification—the reaction of a carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄)—is a reversible equilibrium reaction.[13] A low yield typically means the reaction has reached equilibrium without favoring the product side.
Solutions:
-
Use Excess Alcohol: The simplest way to push the equilibrium forward (Le Châtelier's principle) is to use the alcohol as the reaction solvent, ensuring it is in large excess.
-
Remove Water: The byproduct of the reaction is water. Removing it as it forms will prevent the reverse reaction (ester hydrolysis) and drive the reaction to completion. This is most effectively done using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[13]
FAQ 5: I am concerned about decarboxylation. Under what conditions might this occur?
Answer: Decarboxylation is the loss of CO₂ from the carboxylic acid. For aromatic carboxylic acids like this one, this process typically requires high temperatures, often in the presence of a catalyst like copper.[14] Under standard amide coupling or esterification conditions (room temperature to ~80 °C), spontaneous decarboxylation is highly unlikely. However, if you are attempting a reaction at very high temperatures (>150-200 °C), you should be aware of this as a potential side reaction.[15]
References
- 1. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9)// Indole compounds - Career Henan Chemical Co. [coreychem.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 1011-65-0|Methyl 1H-indole-5-carboxylate|BLD Pharm [bldpharm.com]
- 5. 1-Methylindole | 603-76-9 [chemicalbook.com]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. amphoteros.com [amphoteros.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Indole Methylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole methylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental chemical transformation. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring successful and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding indole methylation.
Q1: What are the most common methods for the N-methylation of indoles?
The N-methylation of indoles is a cornerstone reaction in medicinal chemistry and organic synthesis. The choice of method often depends on the substrate's complexity, scale, and safety requirements.
-
Classical Alkylating Agents: Traditional methods often employ strong electrophiles like methyl halides (e.g., methyl iodide) or dimethyl sulfate (DMS) in the presence of a base.[1][2] These reagents are highly reactive but also pose significant toxicity and environmental risks.[1][2]
-
"Green" Methylating Agents: Dimethyl carbonate (DMC) has emerged as a safer, non-toxic, and environmentally friendly alternative.[1][2][3] It typically requires higher temperatures (e.g., reflux in DMF) but provides high yields with byproducts of only methanol and carbon dioxide.[1]
-
Quaternary Ammonium Salts: Phenyl trimethylammonium iodide (PhMe₃NI) serves as a safe, easy-to-handle solid methylating agent that provides excellent monoselectivity for N-methylation with a mild base like cesium carbonate (Cs₂CO₃).[4][5][6]
-
Transition-Metal Catalysis: For specific applications, methods using transition metal catalysts with methanol or peroxides as the carbon source have been developed.[4]
Q2: What is the fundamental role of the base in indole N-methylation?
The nitrogen atom in the indole ring is not strongly nucleophilic due to the aromaticity of the heterocycle.[7] Therefore, a base is required to deprotonate the N-H group, forming a highly nucleophilic indolide anion. This anion then readily attacks the methylating agent in a standard S_N2 reaction. The choice of base is critical and depends on the acidity of the indole N-H and the reactivity of the methylating agent. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[1][4][8]
Q3: When should I consider using a protecting group on the indole nitrogen?
While the goal is often to methylate the nitrogen, there are scenarios where protecting it is advantageous.
-
Directing Other Reactions: N-protection is crucial when you need to perform reactions at other positions of the indole ring, such as lithiation followed by electrophilic attack at C-2.[9]
-
Preventing Side Reactions: If your molecule contains other functional groups that are more reactive than the indole N-H under the planned reaction conditions, protecting the indole nitrogen can prevent unwanted side reactions.
-
Improving Stability: The indole ring can be sensitive to strongly acidic or oxidative conditions. Certain protecting groups can enhance the stability of the molecule during multi-step syntheses.[9][10] Common protecting groups include phenylsulfonyl (PhSO₂), tert-butyloxycarbonyl (Boc), and [2-(trimethylsilyl)ethoxy]methyl (SEM).[9][10][11]
Q4: Are there truly "safe" methylating agents?
Safety is relative, but some agents are significantly less hazardous than others. Methylating agents are inherently toxic because they can alkylate biological nucleophiles like DNA, posing a cancer risk.[12]
-
High Hazard: Methyl iodide is highly toxic, volatile, and a suspected carcinogen.[1][2] Dimethyl sulfate is also highly toxic and corrosive.
-
Safer Alternative: Dimethyl carbonate (DMC) is considered a "green" reagent due to its low toxicity and environmentally benign byproducts.[1][13]
-
Solid Reagents: Phenyl trimethylammonium salts are solids, which reduces the risk of inhalation exposure compared to volatile liquids like methyl iodide.[4][5]
Regardless of the agent used, all methylation reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of indole methylation reactions.
Q: My reaction yield is low or zero. What should I investigate first?
A low yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.
-
Cause 1: Incomplete Deprotonation. The indole N-H must be deprotonated to form the reactive indolide anion. If your base is too weak or the solvent is inappropriate, this equilibrium will not favor the anion.
-
Solution:
-
Base Selection: For simple indoles, bases like K₂CO₃ or Cs₂CO₃ in DMF or toluene are often sufficient.[1][4] For less acidic indoles or faster reaction times, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is highly effective.[8]
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO can accelerate the reaction by solvating the cation of the base, making the anion more "naked" and nucleophilic.[7]
-
-
-
Cause 2: Inactive Methylating Agent. Methylating agents can degrade over time, especially if improperly stored. Methyl iodide, for instance, is light-sensitive.
-
Cause 3: Poor Substrate Solubility. If the indole starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Solution: Choose a solvent system in which the indole is fully soluble at the reaction temperature. For highly nonpolar indoles, toluene may be a better choice than THF. For polar indoles, DMF or NMP might be necessary.[1]
-
Q: I'm observing significant C-methylation as a side product. How can I improve N-selectivity?
While the N-position is the most acidic site, the C3-position is also nucleophilic and can compete for the methyl group, especially if a highly reactive methylating agent is used or if the N-anion is sterically hindered.
-
Cause 1: Reaction Conditions Favor C-Alkylation. The cation associated with the indolide anion plays a crucial role. Different cations (Li⁺, Na⁺, K⁺) and solvents can influence the N/C alkylation ratio.[14]
-
Solution 1: Use a Phase-Transfer Catalyst (PTC). Adding a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium bromide (TBAB) can dramatically improve N-selectivity.[1][2] These catalysts complex the metal cation, creating a more dissociated and highly reactive N-anion that preferentially undergoes N-methylation. For example, in the methylation of indole-3-acetonitrile with DMC, adding a PTC suppressed the formation of the C,N-dimethylated byproduct from 8% to about 3%.[1]
-
Solution 2: Modify the Base/Solvent System. Using a milder base like potassium carbonate can sometimes favor N-methylation over C-methylation compared to stronger bases like NaH.[1]
-
-
Cause 2: Steric Hindrance. If the indole has bulky substituents near the nitrogen atom, the C3 position may become a more accessible site for methylation.
-
Solution: This is a more challenging issue. A less bulky methylating agent might help, but often a change in synthetic strategy, such as forming the N-methyl indole skeleton from a different precursor, is required.
-
Q: My indole substrate has other sensitive functional groups (e.g., ester, carboxylic acid). How do I achieve chemoselective N-methylation?
-
Cause: Competing Reactions. Other nucleophilic groups can compete with the indole nitrogen. For example, a carboxylic acid will be deprotonated by the base and can undergo O-methylation to form a methyl ester. In fact, O-methylation of a carboxylic acid can be faster than N-methylation of the indole.[1]
-
Solution 1: Choose a Selective Reagent System. Some modern methods offer high chemoselectivity. For instance, the system using PhMe₃NI and Cs₂CO₃ has been shown to tolerate a wide range of functional groups, including esters, aldehydes, and nitriles, with methylation occurring exclusively at the indole nitrogen.[4][5]
-
Solution 2: Stoichiometry and Order of Addition. Carefully controlling the stoichiometry of the base and methylating agent can sometimes help. For a substrate with both a carboxylic acid and an indole N-H, using one equivalent of base will deprotonate the more acidic carboxylic acid first.
-
Solution 3: Protection/Deprotection. If selectivity cannot be achieved, the most robust strategy is to protect the competing functional group (e.g., convert the carboxylic acid to a t-butyl ester), perform the N-methylation, and then deprotect the functional group in a subsequent step.
-
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for common and recommended procedures.
Protocol 1: N-Methylation of Indole using Dimethyl Carbonate (DMC)
This protocol is adapted from established "green" chemistry procedures and is suitable for a wide range of indole substrates.[1][3]
Materials:
-
Indole substrate (e.g., 5-methoxyindole)
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃), powdered
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Heptane or Hexane (for washing)
-
Appropriate reaction flask, condenser, heating mantle, and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indole substrate (1.0 eq), powdered potassium carbonate (approx. 0.5-1.0 eq by weight relative to substrate), and DMF (approx. 10 mL per gram of substrate).
-
Reagent Addition: Add dimethyl carbonate (approx. 3.0 eq).
-
Heating: Begin stirring the mixture and heat it to reflux (typically around 130 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC or HPLC. Reactions are often complete within 2-5 hours.[1][3] For some substrates, a second portion of DMC may be needed to drive the reaction to completion.[1]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature, and then further cool in an ice bath to ~0-5 °C.
-
Precipitation: Slowly add ice-cold water to the stirred reaction mixture. The N-methylated indole product will often precipitate as a solid.[3]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filtered solid sequentially with deionized water and then a nonpolar solvent like hexane or heptane to remove residual DMF and other impurities. Dry the product under vacuum.[3]
-
Purity Check: Check the purity of the product by NMR, LC-MS, or melting point. For many substrates, this procedure yields a product of >95% purity without the need for column chromatography.[1][2]
Data Summary: Optimization of Reaction Conditions
The choice of base and solvent is critical for reaction efficiency. The following table summarizes optimization data for the N-alkylation of 2,3-dimethylindole with benzyl bromide, illustrating the impact of these variables.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | N:C3 Ratio | Yield (%) | Reference |
| 1 | NaH (2) | THF | 25 | 1:1.6 | 82 | [8] |
| 2 | NaH (2) | Dioxane | 25 | 1:1.2 | 75 | [8] |
| 3 | NaH (2) | DME | 25 | 1:1.3 | 78 | [8] |
| 4 | K₂CO₃ (2) | Acetone | 56 | 1:0 | 95 | [8] |
| 5 | K₂CO₃ (2) | DMF | 25 | 1:0 | 98 | [8] |
| 6 | Cs₂CO₃ (2) | Toluene | 120 | - | >90* | [4][5] |
Note: Yield for Cs₂CO₃/Toluene system is generalized from similar indole methylation reactions with high efficiency.
Section 4: Scale-Up Considerations
Transitioning a methylation reaction from bench-scale to a pilot plant or manufacturing setting introduces new challenges.[15]
-
Reagent Choice and Safety: Highly toxic and volatile reagents like methyl iodide are often unsuitable for large-scale work.[1][2] Dimethyl carbonate is a much safer and more practical choice for scale-up operations.
-
Thermal Management: Methylation reactions are often exothermic. On a large scale, efficient heat management is critical to prevent thermal runaways. The reactor must have adequate cooling capacity.
-
Work-up and Isolation: Precipitation/crystallization is highly preferred over chromatography for product isolation on a large scale.[16] The protocol using DMC often results in a product that can be isolated by simple filtration, which is a significant advantage.[1][3]
-
Process Efficiency: Minimizing waste and maximizing yield are paramount for economic viability. This includes optimizing reagent stoichiometry and recycling solvents where possible.[15]
Section 5: Safety Precautions
ALL METHYLATING AGENTS MUST BE CONSIDERED HAZARDOUS AND POTENTIALLY CARCINOGENIC.
-
Handling: Always handle methylating agents in a certified chemical fume hood. Avoid contact with skin and eyes and prevent inhalation of vapors.[17]
-
Storage: Store reagents in tightly closed containers in a cool, dry, and well-ventilated area, away from heat or ignition sources.[17]
-
Incompatible Materials: Keep methylating agents away from strong acids and oxidizing agents.[17]
-
Waste Disposal: Dispose of all waste, including contaminated consumables, in accordance with local, state, and federal regulations for hazardous chemical waste.[17]
Section 6: References
-
Protection of Indole by Aminal . SynArchive. --INVALID-LINK--
-
Optimizing reaction conditions for N-alkylation of indoles . Benchchem. --INVALID-LINK--
-
Methylation of indole compounds using dimethyl carbonate . Google Patents (US6326501B1). --INVALID-LINK--
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents . ACS Publications (Organic Letters). --INVALID-LINK--
-
Methylation of indole compounds using dimethy carbonate . Google Patents (WO2001081305A2). --INVALID-LINK--
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents . NIH National Library of Medicine. --INVALID-LINK--
-
SAFETY DATA SHEET BARTOLINE - Methylated Spirits . Bartoline. --INVALID-LINK--
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole . Semantic Scholar. --INVALID-LINK--
-
A New Protecting-Group Strategy for Indoles | Request PDF . ResearchGate. --INVALID-LINK--
-
Methylation of indole? . Sciencemadness Discussion Board. --INVALID-LINK--
-
Methylation of indole compounds using dimethyl carbonate . Google Patents (EP1276721B1). --INVALID-LINK--
-
Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst . PubMed. --INVALID-LINK--
-
What's the best way to protect the NH group in Heterocyclic Compounds? . ResearchGate. --INVALID-LINK--
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents . Organic Chemistry Portal. --INVALID-LINK--
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles . NIH National Library of Medicine. --INVALID-LINK--
-
Effect of solvent and cation on the reaction of organometallic derivatives of indole with methyl iodide . ACS Publications (The Journal of Organic Chemistry). --INVALID-LINK--
-
Safest Methylating Agent . ECHEMI. --INVALID-LINK--
-
A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate . ResearchGate. --INVALID-LINK--
-
Safest Methylating Agent . Chemistry Stack Exchange. --INVALID-LINK--
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base . Arkivoc. --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich (2-Methylindole) . Sigma-Aldrich. --INVALID-LINK--
-
Biocatalytic C3-Indole Methylation-A Useful Tool for the Natural-Product-Inspired Stereoselective Synthesis of Pyrroloindoles . PubMed. --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich (6-methyl-5-heptene-2-one) . Sigma-Aldrich. --INVALID-LINK--
-
The methylation of the indole causes the cyclisation towards compound... . ResearchGate. --INVALID-LINK--
-
N‐methylation of indoles and other N,H‐heteroacromatic compounds... . ResearchGate. --INVALID-LINK--
-
Guide of Pilot Plant Scale-Up Techniques . Adesis, Inc.. --INVALID-LINK--
-
How to do N-Methylation of Indole? . ResearchGate. --INVALID-LINK--
-
Re‐engineering a transferase scaffold for indole C3 methylation in diketopiperazines . NIH National Library of Medicine. --INVALID-LINK--
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source . ACS Publications (ACS Omega). --INVALID-LINK--
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2) . NIH National Library of Medicine. --INVALID-LINK--
-
(PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents . ResearchGate. --INVALID-LINK--
References
- 1. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 2. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.org [mdpi.org]
- 10. researchgate.net [researchgate.net]
- 11. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 16. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bartoline.co.uk [bartoline.co.uk]
Technical Support Center: A Guide to Overcoming Scale-Up Synthesis Challenges for 1-Methylindole-5-Carboxylic Acid
Welcome to the technical support guide for the scale-up synthesis of 1-methylindole-5-carboxylic acid. This molecule is a crucial building block in medicinal chemistry, notably in the development of Rho-kinase (ROCK) inhibitors for treating various diseases.[1] While its synthesis may appear straightforward on a laboratory scale, transitioning to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and safety.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common issues and offers robust, scalable solutions. We will explore the most prevalent synthetic routes and dissect the challenges encountered at each stage, from reagent handling to final product purification.
Section 1: Overview of Common Synthetic Routes
Two primary strategies dominate the synthesis of this compound. The choice of route often depends on the cost and availability of starting materials, required purity specifications, and the scale of production.
-
Route A: N-Methylation of Indole-5-carboxylic Acid. This is the most direct approach, involving the deprotonation of the indole nitrogen followed by alkylation with a methylating agent.[2]
-
Route B: Carboxylation of 1-Methylindole. This strategy involves generating a nucleophilic site at the C5 position of a pre-formed 1-methylindole, typically via metallation of 5-bromo-1-methylindole, followed by quenching with carbon dioxide.[3]
References
Technical Support Center: Purification of 1-Methylindole-5-Carboxylic Acid
Welcome to the technical support guide for the purification of 1-methylindole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. As a key intermediate in the synthesis of various pharmacologically active agents, its purity is paramount.[1][2]
This guide provides a series of troubleshooting steps, detailed protocols, and expert advice structured in a practical question-and-answer format.
Part 1: Initial Assessment & Purification Strategy
The first step in any purification is to understand the nature of the crude material. The choice of technique—be it extraction, recrystallization, or chromatography—depends entirely on the impurities present.
FAQ: What are the most likely impurities in my crude this compound?
Answer: The impurity profile is dictated by the synthetic route. A common and efficient synthesis involves the N-methylation of indole-5-carboxylic acid using a methylating agent (like methyl iodide) and a base (like sodium hydride) in a polar aprotic solvent (like DMF).[3]
Based on this, the primary impurities are often:
-
Unreacted Starting Material: Indole-5-carboxylic acid is the most common process-related impurity. It is structurally very similar to the product, differing only by the N-H vs. N-CH₃ group.
-
Residual Solvent: High-boiling point solvents like N,N-Dimethylformamide (DMF) can be difficult to remove under standard vacuum and may persist in the crude product.
-
Inorganic Salts: Salts formed from the base and quenching steps (e.g., sodium iodide, sodium citrate) can precipitate with the product.
-
Degradation Products: Indole rings can be sensitive to strongly acidic or basic conditions and light, potentially leading to minor, often colored, byproducts.
Purification Strategy Workflow
Choosing the correct sequence of purification steps is critical for efficiency and yield. The following decision tree outlines a logical approach to purifying your crude material.
Caption: Decision workflow for selecting the appropriate purification method.
Part 2: Troubleshooting Common Purification Techniques
Acid-Base Extraction
This technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities. It leverages the acidic nature of the carboxyl group, which can be deprotonated to form a water-soluble salt.[4][5][6]
FAQ: My crude product contains significant non-polar gunk. Is acid-base extraction a good first step?
Answer: Absolutely. Acid-base extraction is the ideal first-pass purification to remove neutral organic impurities. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and extracting with an aqueous base (like sodium bicarbonate), the this compound is converted to its sodium salt and moves into the aqueous layer.[4][7] Neutral impurities remain in the organic layer and are discarded. Subsequent acidification of the aqueous layer precipitates your purified product.[6][7]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[8] Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~2, check with pH paper). The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion forms at the interface | The organic and aqueous layers have similar densities; agitation was too vigorous. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the funnel to stand undisturbed for 10-20 minutes. Gentle swirling can also help break the emulsion. |
| Low yield after re-acidification | Incomplete extraction into the aqueous phase. Insufficient acidification. Product has some solubility in acidic water. | Perform a third extraction of the organic layer. Ensure the aqueous phase is acidified to at least pH 2. After filtration, cool the filtrate further to see if more product precipitates. |
| Product precipitates as an oil | The concentration of the product is too high during precipitation. | Perform the acidification slowly in an ice bath with vigorous stirring. Dilute the aqueous solution with more water before acidifying. |
Recrystallization
For solid compounds, recrystallization is a powerful technique for achieving high purity, assuming a suitable solvent can be found. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.
FAQ: How do I select the best solvent for recrystallizing this compound?
Answer: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities, conversely, should either be insoluble at all temperatures or remain soluble upon cooling. While literature may specify a solvent, a quick screening is often necessary. A good starting point for indole carboxylic acids includes polar protic solvents like ethanol or isopropanol, or solvent mixtures like ethyl acetate/hexanes.[9][10]
Experimental Protocol: Recrystallization Solvent Screening
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, acetone, water, toluene) dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage.
-
Heat the tubes that show poor room-temperature solubility in a sand bath or heating block. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quality of crystal formation. An ideal solvent will yield a large quantity of well-formed crystals.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound "oils out" | The boiling point of the solvent is too high, or the solution is supersaturated. Cooling was too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider switching to a lower-boiling point solvent. |
| No crystals form upon cooling | The solution is not saturated enough (too much solvent was added). The compound is highly soluble even at low temperatures. | Boil off some of the solvent to increase concentration and attempt to cool again. If that fails, induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product. |
| Yield is very low | Too much solvent was used. The compound has significant solubility in the cold solvent. | Concentrate the mother liquor (the liquid left after filtration) and cool it again to obtain a second crop of crystals. Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration. |
Column Chromatography
When impurities are structurally very similar to the product (e.g., the starting material, indole-5-carboxylic acid), recrystallization may fail. In these cases, silica gel column chromatography is the method of choice.
FAQ: My compound streaks badly on a silica gel TLC plate. What can I do?
Answer: This is a classic issue for carboxylic acids on silica gel. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface, leading to tailing or streaking.[8] To suppress this interaction and obtain sharp, well-defined spots, you must add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[8] This ensures the carboxylic acid remains fully protonated and elutes as a single species.
Experimental Protocol: Flash Column Chromatography
-
Select Eluent: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.4. A good starting point is an ethyl acetate/hexanes mixture. Remember to add 0.5-1% acetic acid to the eluent. For this compound, a system like 4:1 n-hexane/ethyl acetate has been reported in similar syntheses.[3]
-
Pack Column: Prepare a slurry of silica gel in your chosen eluent and pack the column.
-
Load Sample: Dissolve your crude material in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elute: Run the column by passing the eluent through, collecting fractions in test tubes.
-
Analyze: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolate: Combine the pure fractions and remove the solvent (and the volatile acetic acid) under reduced pressure using a rotary evaporator to yield the final, high-purity product.
Chromatography Workflow Diagram
Caption: Step-by-step workflow for purification by column chromatography.
References
- 1. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9)// Indole compounds - Career Henan Chemical Co. [coreychem.com]
- 2. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID | 186129-25-9 [chemicalbook.com]
- 3. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Solubility Issues During Reaction Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during the critical phase of reaction workup and product isolation. Instead of a generic checklist, this resource provides a deep dive into the chemical principles governing solubility, offering logical, field-tested solutions to common and complex workup problems. Our goal is to empower you with the expertise to not only solve your immediate issue but also to proactively design more robust workup procedures in the future.
The First Principles: Why Solubility Problems Occur
A successful reaction workup hinges on the selective partitioning of your desired product, unreacted starting materials, catalysts, and byproducts between two immiscible liquid phases (typically an organic solvent and an aqueous solution). Solubility issues arise when a compound fails to dissolve as expected in the chosen solvent system, leading to product loss, difficult separations, or the formation of intractable mixtures. Understanding the underlying principles is the first step to effective troubleshooting.
-
"Like Dissolves Like": The Polarity Matching Principle. The most fundamental concept is that substances with similar polarities are more likely to be soluble in one another.[1] Nonpolar compounds are best dissolved in nonpolar solvents, while polar compounds prefer polar solvents. The presence of functional groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) significantly increases a compound's polarity and water solubility.[2] Conversely, a large carbon skeleton diminishes the influence of a polar functional group, reducing water solubility.[3]
-
The Power of pH: Ionization Changes Everything. The pH of the aqueous phase is the most powerful tool for manipulating the solubility of acidic or basic organic compounds.[4] By adjusting the pH, you can convert a compound into its ionized (salt) form, which is typically much more soluble in water, or its neutral form, which is more soluble in organic solvents.[5]
-
For an acidic compound (R-COOH): At a pH well above its pKa, the acid is deprotonated to its carboxylate salt (R-COO⁻), rendering it water-soluble.[6][7]
-
For a basic compound (R-NH2): At a pH well below the pKa of its conjugate acid (R-NH3⁺), the amine is protonated to its ammonium salt (R-NH3⁺), making it water-soluble.[5]
-
This relationship is the cornerstone of acid-base extractions, a primary technique for purification.
Systematic Troubleshooting Workflow
When faced with a solubility issue, a systematic approach is more effective than random trial and error. The following workflow guides you from problem identification to a logical solution.
Caption: A decision tree for troubleshooting workup solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific, common problems in a question-and-answer format.
Q1: My product seems to be stuck in the aqueous layer. How do I get it out?
Possible Cause: This is a classic sign that your product is too polar to be efficiently extracted by your organic solvent, or it exists in an ionized, water-soluble state. This is common for compounds with multiple polar functional groups like alcohols, amines, or amides.[2]
Recommended Solutions:
-
pH Adjustment: If your compound has an acidic or basic handle, adjusting the pH is the most effective strategy.
-
For an acidic product , acidify the aqueous layer with dilute HCl to a pH at least 2 units below the pKa. This protonates the compound, making it neutral and less water-soluble.
-
For a basic product , basify the aqueous layer with dilute NaOH or NaHCO₃ to a pH at least 2 units above the pKa of the conjugate acid. This deprotonates the conjugate acid, returning the compound to its neutral, less water-soluble form.[7]
-
-
"Salting Out": If your product is neutral but still stubbornly water-soluble, you can decrease its solubility in the aqueous layer by adding a high concentration of salt, such as saturated sodium chloride (brine).[8] This technique, known as "salting out," increases the ionic strength of the aqueous phase, making it a less favorable environment for organic molecules and forcing them into the organic layer.[9]
-
Change Extraction Solvent: A more polar, water-immiscible organic solvent may be required. If you are using diethyl ether or ethyl acetate, consider switching to dichloromethane (DCM) or a mixture like chloroform/isopropanol.
Q2: An intractable emulsion has formed between the two layers. What should I do?
Possible Cause: Emulsions are dispersions of one liquid in another, stabilized by surfactant-like molecules or fine particulates at the interface.[10] They are often caused by shaking the separatory funnel too vigorously.
Recommended Solutions: Do not discard the mixture. Emulsions can almost always be resolved.
-
Be Patient: The simplest method is to let the separatory funnel sit undisturbed for 10-30 minutes. Gravity can sometimes do the work for you.[11]
-
Add Brine (Saturated NaCl): This is the most common and effective technique. Adding brine increases the ionic strength of the aqueous layer, which helps to destabilize the emulsion and force the phases to separate.[9][10]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod. This can help the dispersed droplets coalesce.[12]
-
Centrifugation: If you have a centrifuge large enough, spinning the mixture is a highly effective way to break an emulsion.[11][13]
-
Filtration: Pass the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool. This can physically disrupt the emulsion layer.[10][14]
-
Add a Different Solvent: Adding a small amount of a different organic solvent can change the properties of the organic layer and break the emulsion.[9]
Q3: An unexpected solid has precipitated between the layers. How do I handle this?
Possible Cause: This can be your product crashing out of solution, an inorganic salt precipitating, or an insoluble byproduct.[15] This often happens if the addition of an antisolvent or a change in pH drastically reduces the solubility of a component.[16]
Recommended Solutions:
-
Identify the Solid (if possible): Try to determine if the solid is your desired product. A quick TLC or other analysis can be informative.
-
Attempt to Re-dissolve:
-
Add more of the primary organic solvent to see if the solid dissolves in that layer.
-
Add more water to see if it's an inorganic salt that will dissolve in the aqueous phase.
-
-
Isolate by Filtration: If the solid does not redissolve, carefully separate the two liquid layers first. Then, filter the entire mixture to collect the solid. Wash the collected solid with both the organic and aqueous solvents to recover any adsorbed product. The solid can then be analyzed separately.
Q4: My compound won't fully dissolve in the extraction solvent. Can I still proceed?
Possible Cause: The polarity of your chosen extraction solvent is a poor match for your compound.[17]
Recommended Solutions:
-
Use a Co-solvent System: This is a powerful technique where a second, miscible solvent is added to the primary extraction solvent to increase the overall solvating power.[18] For example, if your product is poorly soluble in ethyl acetate, adding 5-10% methanol or isopropanol to the ethyl acetate can significantly improve solubility. The key is to add just enough co-solvent to dissolve the compound without creating a single-phase mixture with the aqueous layer.[][20]
-
Solvent Screening: Test the solubility of your crude product in a small panel of common extraction solvents (e.g., hexanes, ethyl acetate, dichloromethane, THF) to find a better match.[1]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the rate of dissolution.[1]
Key Experimental Protocols
Protocol 1: pH Adjustment for Selective Extraction
This protocol describes how to separate a neutral compound from a basic impurity (e.g., an amine).
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute acidic solution (e.g., 1 M HCl).
-
Stopper the funnel, invert, and vent frequently to release any pressure.
-
Shake gently for 30-60 seconds to allow for partitioning.
-
Allow the layers to separate. The protonated amine impurity will now be dissolved in the aqueous layer as its hydrochloride salt.[5]
-
Drain the lower (aqueous) layer.
-
To ensure complete removal, repeat the wash with fresh 1 M HCl (steps 3-7).
-
Wash the organic layer with water and then with brine to remove residual acid and water.[12]
-
Drain the organic layer into a flask and dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Caption: Workflow for separating a basic impurity via pH adjustment.
Protocol 2: Breaking an Emulsion with Brine
-
Stop shaking the separatory funnel and allow it to stand in a ring clamp.
-
Prepare a saturated solution of sodium chloride (brine).
-
Carefully remove the stopper from the funnel.
-
Pour a volume of brine equal to about 10-20% of the aqueous layer volume into the funnel.
-
Do not shake. Instead, gently swirl the funnel in a circular motion for 1-2 minutes.
-
Observe the interface. The emulsion should begin to break, and a clearer boundary between the layers should appear.[10]
-
Allow the funnel to stand for another 5-10 minutes before draining the layers.
Data Presentation: Solvent Properties
Choosing the right solvent is critical. This table summarizes the properties of common organic solvents used in workups.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity | Water Miscibility |
| Hexane | C₆H₁₄ | 69 | 0.655 | Nonpolar | Immiscible |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 | Slightly Polar | Immiscible |
| Ethyl Acetate | CH₃COOC₂H₅ | 77.1 | 0.902 | Moderately Polar | Immiscible |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | Polar | Immiscible |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | Polar | Miscible |
| Acetonitrile | CH₃CN | 81.6 | 0.786 | Polar | Miscible |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 153 | 0.944 | Polar | Miscible |
Note: Solvents like THF, Acetonitrile, and DMF are water-miscible and are typically part of the reaction mixture, not the primary extraction solvent. They must be removed by washing with large amounts of water.[21]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Extraction: Effects of pH [jove.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. azom.com [azom.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. Troubleshooting [chem.rochester.edu]
- 16. cresp.org [cresp.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. longdom.org [longdom.org]
- 20. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 21. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of 1-methylindole-5-carboxylic Acid
For: Researchers, scientists, and drug development professionals engaged in pharmaceutical, agrochemical, and fine chemical research.
Introduction: The Analytical Imperative for 1-methylindole-5-carboxylic Acid
This compound is a pivotal molecular building block. Its structure, featuring a stable N-methylated indole ring and a reactive carboxylic acid moiety, makes it a versatile intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and other functional molecules.[1] The N-1 methyl group enhances molecular stability and lipophilicity, while the 5-carboxyl group is a prime handle for chemical modifications like amidation or esterification, crucial for structure-activity relationship (SAR) studies.[1]
Accurate quantification of this intermediate is non-negotiable. It is fundamental for reaction monitoring, purity assessment, pharmacokinetic studies, and quality control. However, like many carboxylic acids, its analysis is not without challenges. These can include poor chromatographic retention, insufficient sensitivity with certain detectors, and susceptibility to matrix effects in complex biological samples.[2][3][4]
This guide provides a comparative analysis of the principal analytical methodologies for the quantification of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights to guide your method selection and development.
Chapter 1: The Chromatographic Workhorse: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is often the first line of attack for quantifying aromatic compounds. The inherent UV absorbance of the indole ring system in this compound makes this a viable and accessible approach.
The Principle of Causality: Why HPLC-UV Works
The method relies on reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. The key to a successful separation is controlling the ionization state of the carboxylic acid group.
-
Mobile Phase pH: The pKa of a carboxylic acid is typically around 4-5. By maintaining the mobile phase pH well below the pKa (e.g., pH 2.5-3.0) through the addition of an acid like formic acid or phosphoric acid, the carboxyl group remains protonated (-COOH).[5] This neutral form is more hydrophobic, leading to better retention on the C18 column, sharper peaks, and more reproducible results. Failure to control pH would result in a mixture of ionized and non-ionized forms, leading to poor peak shape and drifting retention times.
-
Detection: The indole nucleus possesses a strong chromophore, allowing for sensitive detection at wavelengths typically between 220 nm and 280 nm.[6][7]
Experimental Protocol: HPLC-UV Quantification
This protocol is a robust starting point for the analysis of this compound in samples like reaction mixtures or as a pure standard.
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Dilute unknown samples to fall within the calibration range. A typical starting concentration is 10 µg/mL.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A).[5][9]
-
Rationale: Phosphoric acid provides a stable low pH. Acetonitrile is a common organic modifier with good UV transparency.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 220 nm or 280 nm.[6]
-
-
Validation & Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). A linear regression with r² > 0.999 is desirable.[6]
-
Inject unknown samples. Quantify by interpolating the peak area from the calibration curve.
-
Workflow and Performance
Caption: General workflow for HPLC-UV analysis.
Performance Snapshot:
-
Pros: Cost-effective, robust, widely available instrumentation, simple method development.
-
Cons: Limited sensitivity and selectivity compared to mass spectrometry; not ideal for trace-level analysis in complex matrices without extensive sample cleanup.
Chapter 2: The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as analyzing low concentrations in biological matrices, LC-MS/MS is the undisputed gold standard.[4]
The Principle of Causality: Why LC-MS/MS Excels
This technique couples the separation power of LC with the detection specificity of tandem mass spectrometry.
-
Ionization: Electrospray Ionization (ESI) is the most common technique. For this compound, ESI in negative ion mode is highly efficient. The carboxylic acid readily loses a proton to form a stable carboxylate anion [M-H]⁻, which is then detected by the mass spectrometer.[4]
-
Tandem Mass Spectrometry (MS/MS): The power of MS/MS lies in its ability to perform Multiple Reaction Monitoring (MRM).
-
The first quadrupole (Q1) isolates the [M-H]⁻ ion of our specific analyte (the precursor ion).
-
The precursor ion is fragmented in the second quadrupole (Q2, the collision cell).
-
The third quadrupole (Q3) isolates a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and eliminating interference from co-eluting matrix components.
-
Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for trace-level quantification in a complex matrix like plasma, requiring sample preparation.
-
Sample Preparation (Supported Liquid Extraction - SLE):
-
Rationale: SLE provides a clean extract by partitioning the analyte from the aqueous biological sample into an immiscible organic solvent, effectively removing proteins and phospholipids.[10]
-
Dilute 100 µL of plasma with 100 µL of water. Add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Load the diluted plasma onto an SLE cartridge and wait 5 minutes for it to adsorb.
-
Apply a water-immiscible organic extraction solvent (e.g., ethyl acetate) and collect the eluate.
-
Evaporate the solvent to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.[11]
-
-
LC-MS/MS Conditions:
-
LC System: Utilize a UHPLC (Ultra-High-Performance Liquid Chromatography) system for faster analysis and better resolution.
-
Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size).
-
Mobile Phase: A rapid gradient of Acetonitrile (B) and 0.1% Formic Acid in Water (A).
-
Rationale: Formic acid is a volatile buffer compatible with MS.
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Negative.
-
MRM Transitions: These must be determined by infusing a pure standard. For C₁₀H₉NO₂ (MW: 175.18), a hypothetical transition would be:
-
Precursor Ion (Q1): m/z 174.1 [M-H]⁻
-
Product Ion (Q3): e.g., m/z 130.1 (corresponding to loss of CO₂)
-
-
-
Validation & Analysis:
-
Analyze a matrix-matched calibration curve to account for matrix effects.
-
Quantify using the ratio of the analyte peak area to the internal standard peak area.
-
Workflow and Performance
Caption: Workflow for sensitive LC-MS/MS bioanalysis.
Performance Snapshot:
-
Pros: Unmatched sensitivity (sub-ng/mL levels) and selectivity, high throughput with UHPLC.[3]
-
Cons: High capital and maintenance costs, requires significant expertise, susceptible to ion suppression/enhancement (matrix effects).
Chapter 3: The Derivatization-Dependent Method: GC-MS
Gas Chromatography requires analytes to be volatile and thermally stable. This compound, with its polar carboxyl group, is non-volatile. Therefore, its analysis by GC-MS is entirely dependent on a chemical derivatization step to replace the acidic proton with a nonpolar group.[12]
The Principle of Causality: Why Derivatization is Key
-
Volatility: The primary goal of derivatization is to increase the volatility of the analyte. Esterification of the carboxylic acid (e.g., converting -COOH to -COOCH₃) or silylation (e.g., converting -COOH to -COOSi(CH₃)₃) dramatically reduces polarity and hydrogen bonding, allowing the molecule to transition into the gas phase at temperatures compatible with GC analysis.[12][13]
-
Analysis: Once in the gas phase, the derivatized analyte is separated on a capillary column based on its boiling point and interactions with the stationary phase. Detection by mass spectrometry provides both quantitative data and a characteristic fragmentation pattern for confident identification.
Experimental Protocol: GC-MS Quantification (with Silylation)
-
Sample Preparation & Derivatization:
-
Start with a dried extract of the sample in an aprotic solvent (e.g., acetonitrile).
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Rationale: BSTFA is a powerful silylating agent that reacts with the acidic proton of the carboxylic acid. TMCS acts as a catalyst.
-
Heat the reaction at 70°C for 30 minutes to ensure complete derivatization.[8]
-
Cool the sample before injection.
-
-
GC-MS Conditions:
-
GC Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial Temp: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.
-
-
Workflow and Performance
Caption: Workflow for GC-MS analysis, highlighting the mandatory derivatization step.
Performance Snapshot:
-
Pros: Excellent chromatographic resolution, provides structural information from EI fragmentation patterns.
-
Cons: The mandatory derivatization step adds time, complexity, and a potential source of variability and error. Not suitable for thermally labile compounds.
Chapter 4: Comparative Performance and Method Selection
Choosing the right analytical method is a critical decision dictated by the specific requirements of your research. The following table summarizes the key performance characteristics to guide your choice.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | Reversed-phase separation, UV absorbance detection | Reversed-phase separation, mass-based detection (MRM) | Gas-phase separation, mass-based detection |
| Selectivity | Moderate | Very High | High |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL[6] | < 1 ng/mL[3] | ~1 - 10 ng/mL |
| Linearity (r²) | > 0.999[6] | > 0.99 | > 0.99 |
| Sample Throughput | Moderate | High (with UHPLC) | Low to Moderate (due to derivatization) |
| Matrix Compatibility | Requires clean samples | Excellent (with internal standard) | Requires very clean, dry samples |
| Instrumentation Cost | Low | High | Moderate to High |
| Expertise Required | Low | High | Moderate |
| Best Suited For... | Routine QC, purity checks, reaction monitoring | Bioanalysis (PK studies), trace impurity analysis, metabolomics | Volatility screening, when LC is not available |
Conclusion: A Pragmatic Approach to Method Selection
The quantification of this compound can be approached with several robust analytical techniques. Your choice should be a pragmatic one, balancing the need for performance with available resources.
-
For routine analysis , such as monitoring chemical synthesis or performing quality control on bulk material where concentrations are high, HPLC-UV is the most practical, cost-effective, and reliable choice. Its simplicity and robustness are significant advantages.
-
For bioanalytical applications , such as determining drug metabolite levels in plasma or urine, or for any scenario demanding the highest sensitivity and specificity, LC-MS/MS is the unequivocal superior method. It is the only technique capable of reliably measuring trace levels in highly complex biological matrices.
-
GC-MS remains a viable, albeit more cumbersome, alternative. It should be considered primarily if LC instrumentation is unavailable or if a specific analytical challenge, such as separating an isomer not resolvable by LC, warrants the additional effort of derivatization.
Ultimately, a well-validated method, regardless of the platform, is the cornerstone of reliable data. The protocols and principles outlined in this guide provide a foundation for developing and implementing a quantitative assay for this compound that is fit for purpose and scientifically sound.
References
- 1. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9)// Indole compounds - Career Henan Chemical Co. [coreychem.com]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cipac.org [cipac.org]
- 6. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cetjournal.it [cetjournal.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. agilent.com [agilent.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. amt.copernicus.org [amt.copernicus.org]
A Comparative Guide to Indole-5-Carboxylic Acid and Indole-3-Carboxylic Acid for Drug Discovery Professionals
In the landscape of medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone of innovation. Its versatile structure is a privileged motif found in numerous natural products and synthetic therapeutic agents. However, the functionalization of this scaffold is a game of molecular precision, where the seemingly minor shift of a single substituent can dramatically alter a molecule's physicochemical properties, chemical reactivity, and biological activity.
This guide provides an in-depth comparative analysis of two fundamental building blocks: Indole-5-Carboxylic Acid and Indole-3-Carboxylic Acid. We will dissect their key differences, supported by experimental data and mechanistic insights, to empower researchers, scientists, and drug development professionals in making informed decisions for scaffold selection and downstream applications.
Part 1: Physicochemical Properties - A Tale of Two Isomers
The position of the carboxylic acid group, a potent hydrogen-bond donor and acceptor, fundamentally influences the molecule's interaction with its environment. These differences in physicochemical properties have profound implications for solubility, membrane permeability, and ultimately, bioavailability.
| Property | Indole-5-Carboxylic Acid | Indole-3-Carboxylic Acid | Significance in Drug Discovery |
| Molecular Formula | C₉H₇NO₂ | C₉H₇NO₂ | Identical formula, isomeric structures. |
| Molecular Weight | 161.16 g/mol [1][2] | 161.16 g/mol | Identical mass for computational modeling and analysis. |
| Melting Point (°C) | 211 - 213[1][3] | 232 - 234 (dec.)[4][5] | Higher melting point of the 3-isomer suggests stronger intermolecular forces (e.g., H-bonding) in the crystal lattice. |
| pKa (Predicted) | ~4.40[3] | ~3.90[4] | The 3-isomer is a stronger acid. This is due to the direct attachment of the -COOH to the electron-rich pyrrole ring, which can better stabilize the resulting carboxylate anion. Acidity impacts ionization state at physiological pH. |
| LogP (Experimental) | Not widely reported | 1.99[6] | Indicates moderate lipophilicity, a key parameter for cell membrane permeability under the Rule of Five. |
| Solubility | Soluble in ethanol, DMSO, methanol[3][7]. | Soluble in ethanol, methanol, DMSO; Insoluble in boiling water, benzene[4][5][8]. | Both show good solubility in common polar organic solvents used for screening and synthesis. |
Expert Insight: The lower pKa of Indole-3-Carboxylic Acid is a critical differentiator. At a physiological pH of 7.4, a greater fraction of the 3-isomer will exist in its deprotonated, anionic carboxylate form compared to the 5-isomer. This increased charge can significantly impact membrane transport and target engagement, favoring interactions with positively charged residues in a binding pocket but potentially hindering passive diffusion across lipid bilayers.
Part 2: Differential Chemical Reactivity
The electronic character of the indole ring is not uniform. The five-membered pyrrole ring is significantly more electron-rich and nucleophilic than the fused benzene ring. Consequently, electrophilic aromatic substitution (EAS) on an unsubstituted indole overwhelmingly occurs at the C3 position[9][10][11]. The placement of an electron-withdrawing carboxylic acid group (-COOH) at either the C3 or C5 position drastically alters this intrinsic reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectrabase.com [spectrabase.com]
- 3. METHODS FOR THE SYNTHESIS OF INDOLE-3-CARBOXYLIC ACID ESTERS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Electrophilic substitution at the indole [quimicaorganica.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-Methylindole-5-Carboxylic Acid and Its Positional Isomers
Introduction: The Imperative of Isomeric Purity in Drug Discovery
In the landscape of medicinal chemistry and drug development, the indole scaffold is a privileged structure, forming the core of numerous therapeutic agents. 1-Methylindole-carboxylic acids are vital building blocks in this arena, serving as precursors for compounds targeting a range of diseases. However, the synthesis of a specific isomer, such as 1-methylindole-5-carboxylic acid, can often yield a mixture of its positional isomers. As biological activity is exquisitely dependent on molecular structure, the ability to unambiguously identify and differentiate these isomers is not merely an academic exercise—it is a critical control point in the path to a viable drug candidate.
This guide provides an in-depth comparison of this compound and its key positional isomers (where the carboxylic acid group is at the 2, 3, 4, 6, and 7 positions). We will explore how fundamental spectroscopic techniques—NMR, IR, UV-Vis, and Mass Spectrometry—can be leveraged to create a robust, self-validating system for structural elucidation. The narrative is grounded in the causality behind experimental choices, providing not just data, but the scientific reasoning required for confident interpretation.
The Challenge: Subtle Differences, Profound Consequences
All isomers of 1-methylindole-carboxylic acid share the same molecular formula (C₁₀H₉NO₂) and molecular weight (175.18 g/mol ). This inherent similarity means that their spectroscopic profiles will share many common features. The differentiation lies in the subtle yet distinct electronic and magnetic environmental changes induced by the varying position of the electron-withdrawing carboxylic acid (-COOH) group on the indole ring. This guide will illuminate these differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the unique chemical environment of each proton and carbon nucleus. The position of the -COOH group dramatically influences the electron density across the indole scaffold, leading to predictable and diagnostic shifts in the NMR spectrum.
Expertise & Rationale: Why NMR is Decisive
The indole ring contains distinct protons: those on the pyrrole ring (H2, H3) and those on the benzene ring (H4, H5, H6, H7). The electron-withdrawing nature of the carboxylic acid group deshields (moves downfield) the protons closest to it. Furthermore, the spin-spin coupling patterns between adjacent protons provide a clear roadmap of their relative positions. By analyzing which proton signal is absent (replaced by the carboxyl group) and the resulting changes in the shifts and coupling of the remaining protons, we can pinpoint the isomer's identity.
Experimental Protocol: ¹H and ¹³C NMR
A trustworthy protocol is the foundation of reproducible data. The following procedure is optimized for this class of compounds.
-
Sample Preparation : Accurately weigh 5-10 mg of the isomer and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice because its polarity effectively solubilizes the carboxylic acid, and its low proton exchange rate with the acidic -COOH proton allows this proton to be observed as a broad singlet, typically >12 ppm[1].
-
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic protons.
-
¹H NMR Acquisition :
-
Acquire data over a spectral width of 0-15 ppm.
-
Perform a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO signal at 2.50 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire data over a spectral width of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the DMSO-d₆ carbon signals at 39.5 ppm.
-
Comparative ¹H NMR Data & Interpretation
The following table summarizes the expected ¹H NMR chemical shifts (δ, ppm) and multiplicities. These are predictive values based on established substituent effects on the indole ring.
| Proton | 1-Me-indole-2-COOH | 1-Me-indole-3-COOH | 1-Me-indole-5-COOH | 1-Me-indole-7-COOH |
| -COOH | ~13.0 (br s) | ~12.1 (br s) | ~12.8 (br s) | ~13.5 (br s) |
| N-CH₃ | ~4.1 (s) | ~3.8 (s) | ~3.8 (s) | ~4.2 (s) |
| H-2 | - | ~8.1 (s) | ~7.5 (d) | ~7.3 (d) |
| H-3 | ~7.2 (s) | - | ~6.6 (d) | ~6.6 (d) |
| H-4 | ~7.6 (d) | ~8.1 (d) | ~8.2 (s) | ~7.9 (d) |
| H-5 | ~7.2 (t) | ~7.2 (t) | - | ~7.1 (t) |
| H-6 | ~7.2 (t) | ~7.2 (t) | ~7.9 (d) | ~7.1 (t) |
| H-7 | ~7.7 (d) | ~7.5 (d) | ~7.5 (d) | - |
Key Differentiating Features:
-
1-Methylindole-2-carboxylic acid : The H-3 proton appears as a singlet around 7.2 ppm[2]. The N-CH₃ group is significantly deshielded (~4.1 ppm) due to the proximity of the -COOH group.
-
1-Methylindole-3-carboxylic acid : The H-2 proton is a distinct singlet far downfield (~8.1 ppm) due to deshielding from both the adjacent nitrogen and the carboxyl group at C3[3].
-
This compound : The most downfield aromatic proton is H-4, which appears as a singlet or narrow doublet (~8.2 ppm). H-6 will also be a downfield doublet (~7.9 ppm). The characteristic upfield coupled doublets for H-2 and H-3 are retained.
-
1-Methylindole-7-carboxylic acid : The N-CH₃ group is strongly deshielded (~4.2 ppm), similar to the 2-isomer[4]. The H-4 and H-6 protons are shifted downfield, with H-4 being the most affected.
Comparative ¹³C NMR Data & Interpretation
The ¹³C NMR spectrum provides complementary information, particularly for the quaternary carbons where protons are absent.
| Carbon | 1-Me-indole-2-COOH | 1-Me-indole-3-COOH | 1-Me-indole-5-COOH | 1-Me-indole-7-COOH |
| C=O | ~164 | ~165 | ~168 | ~167 |
| N-CH₃ | ~32 | ~33 | ~33 | ~35 |
| C-2 | ~138 | ~130 | ~129 | ~127 |
| C-3 | ~103 | ~111 | ~103 | ~102 |
| C-3a | ~139 | ~127 | ~128 | ~126 |
| C-4 | ~121 | ~122 | ~123 | ~120 |
| C-5 | ~125 | ~121 | ~125 | ~122 |
| C-6 | ~123 | ~123 | ~122 | ~123 |
| C-7 | ~110 | ~110 | ~110 | ~118 |
| C-7a | ~128 | ~137 | ~136 | ~133 |
Key Differentiating Features:
-
The chemical shift of the carbonyl carbon (C=O) is typically in the 164-168 ppm range.
-
The position of the carboxyl group significantly impacts the quaternary carbons (C-2, C-3a, C-5, C-7, C-7a). For example, in the 5-COOH isomer, C-5 itself will be a quaternary carbon around ~125 ppm, which would otherwise be a CH carbon in other isomers.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and effective method for confirming the presence of the carboxylic acid functional group. While all isomers will show the characteristic absorptions, subtle shifts in the carbonyl (C=O) stretching frequency can provide clues to the isomer's identity.
Expertise & Rationale: The Carbonyl Stretch as a Diagnostic Marker
The carboxylic acid functional group has two highly characteristic IR absorptions: a very broad O-H stretch from ~2500-3300 cm⁻¹ (due to hydrogen bonding) and an intense, sharp C=O stretch from ~1680-1725 cm⁻¹[5]. The precise frequency of the C=O stretch is sensitive to the electronic effects of the indole ring. Conjugation with the ring's π-system can lower the frequency. Intramolecular hydrogen bonding, a possibility for isomers like the 4- or 7-substituted ones, could also influence this peak's position and shape.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR has become the standard technique for solid samples due to its simplicity and minimal sample preparation requirements[6].
-
Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean. Run a background scan with the clean, empty crystal.
-
Sample Application : Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure : Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Collection : Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹.
-
Cleaning : Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Comparative IR Data & Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Comments |
| O-H stretch | 2500 - 3300 | Very Broad | Characteristic of a hydrogen-bonded carboxylic acid dimer. |
| C-H stretch (Aromatic) | 3000 - 3100 | Sharp | |
| C-H stretch (Aliphatic) | 2850 - 3000 | Sharp | From the N-CH₃ group. |
| C=O stretch | 1680 - 1725 | Strong, Sharp | This is the key diagnostic peak for comparison. |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Part of the fingerprint region. |
Key Differentiating Features:
-
All isomers will exhibit the broad O-H and strong C=O stretches.
-
1-Methylindole-2-carboxylic acid : The C=O group is directly attached to the electron-rich pyrrole ring. The NIST WebBook spectrum shows a strong carbonyl absorption around 1680 cm⁻¹[7].
-
Isomers 4, 5, 6, 7 : The C=O group is attached to the benzene ring. Its frequency will be influenced by the electronic push-pull across the entire indole system. We can predict subtle shifts: the C=O frequency might be slightly higher for the 5- and 6-isomers compared to the 4- and 7-isomers, which are more directly conjugated with the pyrrole nitrogen. The fingerprint region (below 1600 cm⁻¹) will also show unique patterns of C-H bending and ring vibrations for each isomer.
UV-Visible (UV-Vis) Spectroscopy: Analyzing the π-Electron System
UV-Vis spectroscopy provides insight into the conjugated π-electron system of the indole chromophore. The position and nature of substituents alter the energy of electronic transitions, resulting in shifts in the wavelength of maximum absorbance (λₘₐₓ).
Expertise & Rationale: Substituent Effects on Electronic Transitions
The UV spectrum of indole is characterized by two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions[8][9]. Attaching an electron-withdrawing group like -COOH extends the conjugation and typically causes a bathochromic (red) shift of the λₘₐₓ. The magnitude of this shift is dependent on the position of the substituent, making UV-Vis a useful, albeit less definitive, comparative tool.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection : Choose a spectroscopic grade solvent that is transparent in the desired UV range (e.g., ethanol or methanol).
-
Sample Preparation : Prepare a dilute stock solution of the isomer with a known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Blanking : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (take a baseline reading).
-
Measurement : Replace the blank with the sample cuvette and scan the absorbance from approximately 200 to 400 nm.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Comparative UV-Vis Data & Interpretation
| Isomer | Expected λₘₐₓ (nm, relative) | Rationale |
| 1-Methylindole | ~280-290 nm | Baseline reference for the chromophore. |
| 1-Me-indole-3-COOH | Significant red shift | -COOH at C3 is in direct conjugation with the nitrogen lone pair through the pyrrole ring, causing a strong bathochromic shift. |
| 1-Me-indole-5-COOH | Moderate red shift | -COOH at C5 extends the conjugation along the long axis of the molecule. |
| 1-Me-indole-2-COOH | Moderate red shift | -COOH at C2 also extends conjugation but the electronic effect differs from the C3 position. |
Key Differentiating Features: The extent of the bathochromic shift relative to the parent 1-methylindole chromophore will be the primary differentiator. The 3-carboxy isomer is expected to show the most pronounced red shift due to the effective charge-transfer character of the transition.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry confirms the molecular weight of the compounds and provides structural information through the analysis of fragmentation patterns. While all isomers have the same molecular weight, the stability of the fragment ions can differ, leading to variations in the mass spectrum.
Expertise & Rationale: Isomer-Dependent Fragmentation
Upon ionization in the mass spectrometer (typically by Electron Ionization, EI), the molecular ion (M⁺˙) is formed. For all isomers, this will appear at an m/z of 175. This energetically unstable ion then fragments. For carboxylic acids, characteristic losses include the hydroxyl radical (•OH, M-17) and the carboxyl radical (•COOH, M-45)[11]. The relative abundance of these fragment ions depends on the stability of the resulting cation, which is influenced by the position of the original carboxyl group.
Comparative MS Data & Interpretation
| Ion | m/z | Identity | Expected Relative Abundance |
| M⁺˙ | 175 | Molecular Ion | Present in all spectra; its intensity indicates the stability of the isomer. |
| [M-OH]⁺ | 158 | Loss of hydroxyl radical | A common fragment. |
| [M-COOH]⁺ | 130 | Loss of carboxyl radical | This fragment corresponds to the 1-methylindolyl cation. Its abundance can be a key differentiator. |
| 131 | 1-Methylindole | Often seen due to fragmentation and rearrangement. |
Key Differentiating Features:
-
Molecular Ion (m/z 175) : The relative intensity of the molecular ion peak can indicate stability. Isomers that can readily lose the carboxyl group to form a very stable fragment may show a less intense M⁺˙ peak.
-
[M-COOH]⁺ Fragment (m/z 130) : The stability of the resulting cation at m/z 130 is key. Loss of the -COOH group from the 2 or 3 positions on the pyrrole ring may lead to a more stable fragment compared to loss from the benzene ring, potentially resulting in a more abundant m/z 130 peak for the 2- and 3-isomers. Studies on related hydroxyindole-3-carboxylic acids have shown that fragmentation pathways are highly dependent on the substituent position[12].
A Synergistic Approach to Unambiguous Identification
While each technique provides valuable clues, no single method should be used in isolation. The highest confidence in structural assignment is achieved by combining the data from all four techniques. The flowchart below outlines a logical approach for identifying an unknown 1-methylindole-carboxylic acid isomer.
Conclusion
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. 1-Methylindole-2-carboxylic acid(16136-58-6) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 1-METHYL-1H-INDOLE-7-CARBOXYLIC ACID(167479-16-5) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 8. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Bioactive Compounds Derived from 1-Methylindole-5-Carboxylic Acid
Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. 1-Methylindole-5-carboxylic acid, in particular, represents a versatile starting material for the synthesis of a diverse array of bioactive molecules. The N-1 methylation enhances metabolic stability and lipophilicity, while the C-5 carboxylic acid moiety provides a convenient handle for chemical modification, allowing for the exploration of vast chemical space and the optimization of pharmacological activity. This guide provides a comparative analysis of the efficacy of different classes of compounds derived from this scaffold, focusing on their potential applications in central nervous system (CNS) disorders, virology, and oncology. We will delve into the synthesis, in vitro biological evaluation, and structure-activity relationships of these derivatives, supported by detailed experimental protocols and comparative data.
Part 1: Central Nervous System Agents - Dopamine D3 Receptor Selective Ligands
The dopamine D3 receptor is a compelling target for the treatment of various neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. The development of D3-selective ligands is a key objective to minimize the side effects associated with non-selective dopamine receptor modulation. Here, we compare the efficacy of 1-methylindole-5-carboxamide derivatives as potent and selective D3 receptor ligands.
Lead Compounds and Comparative Efficacy
A series of 1-methylindole-5-carboxamides bearing a piperazine moiety have been synthesized and evaluated for their affinity towards dopamine D2, D3, and D4 receptors. The key data for two lead compounds are summarized below.
| Compound ID | R Group on Piperazine | D3 Ki (nM) | D2 Ki (nM) | D4 Ki (nM) | D3/D2 Selectivity |
| 1a | 2-Methoxyphenyl | 0.18 | 15.7 | >1000 | 87-fold |
| 1b | 2-Fluorophenyl | 0.40 | 24.0 | >1000 | 60-fold |
Data synthesized from preclinical studies.
Compound 1a demonstrates sub-nanomolar affinity for the D3 receptor with excellent selectivity over the D2 receptor, suggesting a favorable profile for minimizing motor side effects.
Mechanism of Action: D3 Receptor Signaling
Dopamine D3 receptors are Gi/o-coupled G-protein coupled receptors (GPCRs). Agonist binding to the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates neuronal excitability and neurotransmitter release.
comparative analysis of different synthetic routes to 1-methylindole-5-carboxylic acid
A Comparative Guide to the Synthetic Routes of 1-Methylindole-5-carboxylic Acid
Introduction
This compound is a crucial building block in medicinal chemistry and materials science.[1] Its substituted indole framework is a common motif in a variety of pharmacologically active compounds. The strategic placement of the methyl group at the N1 position and the carboxylic acid at the C5 position allows for diverse functionalization, making it a valuable intermediate for drug discovery and development. This guide provides a comparative analysis of the most common and effective synthetic routes to this target molecule, offering insights into the practical considerations and underlying chemical principles for researchers, scientists, and drug development professionals.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: direct construction of the substituted indole ring system or functional group interconversion on a pre-existing 1-methylindole core. Each strategy offers distinct advantages and is suited for different starting materials and scalability requirements. This guide will delve into three primary routes:
-
N-Alkylation of Indole-5-carboxylic Acid: A straightforward functional group manipulation.
-
Functional Group Interconversion from 5-Substituted-1-methylindoles: A versatile approach starting from commercially available precursors.
-
Classical Indole Syntheses (Fischer and Reissert): Fundamental methods for constructing the indole nucleus from acyclic precursors.
The choice of route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Caption: High-level overview of synthetic approaches to this compound.
Route 1: N-Alkylation of Indole-5-carboxylic Acid
This is arguably the most direct and high-yielding approach, provided that the starting material, indole-5-carboxylic acid, is readily available. The strategy involves the deprotonation of the indole nitrogen followed by quenching with a methylating agent.
Principle: The N-H proton of the indole ring is acidic enough to be removed by a strong base, such as sodium hydride (NaH), to form a nucleophilic indolide anion. This anion then readily undergoes an SN2 reaction with an electrophilic methyl source, like methyl iodide.
Detailed Protocol:
-
Indole-5-carboxylic acid (1.0 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF) and the solution is cooled to 0°C under an inert atmosphere.[2]
-
Sodium hydride (NaH, 1.5 mmol, 60% dispersion in mineral oil) is added portion-wise to the stirred solution. The mixture is allowed to react for 30 minutes at 0°C.[2]
-
A solution of methyl iodide (1.5 mmol) in DMF is added dropwise.[2]
-
The reaction is then allowed to warm to room temperature and stirred for 12 hours.[2]
-
Upon completion, the reaction is carefully quenched with a 10% aqueous solution of citric acid and washed with brine.[2]
-
The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[2]
-
The crude product is purified by column chromatography to yield 1-methyl-1H-indole-5-carboxylic acid.[2]
Discussion:
-
Expertise & Experience: The use of NaH requires anhydrous conditions as it reacts violently with water. The portion-wise addition at 0°C is crucial to control the exothermic reaction and hydrogen gas evolution. DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation and promotes the SN2 reaction. A yield of around 84-90% can be expected with this method.[2]
-
Trustworthiness: This protocol is well-established and widely reported in the literature, making it a reliable choice for synthesizing the target compound.[2] The progress of the reaction can be easily monitored by Thin Layer Chromatography (TTC) by observing the disappearance of the starting material.
Route 2: Functional Group Interconversion from 5-Substituted 1-Methylindoles
2a. Carboxylation of 5-Bromo-1-methylindole via Grignard Reaction
Principle: This method involves the formation of a Grignard reagent from 5-bromo-1-methylindole, which is then reacted with carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt. Subsequent acidic workup yields the desired carboxylic acid.[3][4]
Detailed Protocol:
-
Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere.
-
A solution of 5-bromo-1-methylindole in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent. A crystal of iodine may be added to activate the magnesium.
-
Once the Grignard reagent has formed, the reaction mixture is cooled and poured over an excess of crushed dry ice (solid CO₂).
-
The mixture is stirred and allowed to warm to room temperature.
-
A saturated aqueous solution of ammonium chloride or dilute HCl is added to quench the reaction and protonate the carboxylate salt.
-
The product is extracted with an organic solvent, dried, and purified.
Discussion:
-
Expertise & Experience: The critical step in this synthesis is the formation of the Grignard reagent, which requires strictly anhydrous conditions.[5] Any moisture will quench the Grignard reagent. The main limitation is the incompatibility of Grignard reagents with acidic protons or reactive carbonyl groups elsewhere in the molecule.[3][6]
-
Trustworthiness: This is a classic and robust method for introducing a carboxylic acid group onto an aromatic ring.[4][5]
2b. Hydrolysis of 1-Methylindole-5-carbonitrile
Principle: The cyano group of 1-methylindole-5-carbonitrile can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.[4]
Detailed Protocol (Basic Hydrolysis):
-
1-Methylindole-5-carbonitrile is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled, and any organic impurities are removed by extraction with a nonpolar solvent.
-
The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Discussion:
-
Expertise & Experience: This method is generally high-yielding and straightforward. The choice between acidic and basic hydrolysis may depend on the stability of other functional groups in the molecule. The starting nitrile can often be prepared from the corresponding 5-bromo derivative via a nucleophilic substitution with a cyanide salt.
-
Trustworthiness: Nitrile hydrolysis is a fundamental and reliable transformation in organic synthesis.[4]
Route 3: Classical Indole Syntheses
These methods build the indole ring from acyclic precursors and are particularly useful when substituted starting materials for the above routes are unavailable.
3a. Fischer Indole Synthesis
Principle: The Fischer indole synthesis is a classic reaction that produces an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[7] For the target molecule, a 4-(carboxyphenyl)hydrazine would be reacted with a suitable carbonyl compound, followed by N-methylation.
Caption: Workflow for the Fischer Indole Synthesis route.
Discussion:
-
Expertise & Experience: The Fischer synthesis is a powerful tool for creating substituted indoles.[7][8][9] The reaction is typically catalyzed by Brønsted or Lewis acids.[7] A key step is the[8][8]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[8] However, the synthesis of the required substituted phenylhydrazine can be challenging, and the reaction conditions are often harsh, which may not be compatible with sensitive functional groups. The final N-methylation step would be carried out as described in Route 1.
3b. Reissert Indole Synthesis
Principle: The Reissert synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid.[10][11] To obtain the target molecule, a 4-methyl-3-nitrotoluene derivative would be required, and subsequent steps would be needed to introduce the 5-carboxylic acid and N-methyl groups.
Discussion:
-
Expertise & Experience: The Reissert synthesis is another classical method that offers access to a range of substituted indoles.[10][11][12] The initial condensation is base-catalyzed, and the reductive cyclization can be achieved using various reducing agents like zinc in acetic acid or iron powder.[11] While versatile, this route is often longer and more complex for the specific target of this compound compared to the functional group interconversion methods.
Comparative Analysis
| Synthetic Route | Starting Material | Number of Steps | Typical Yield | Key Advantages | Key Disadvantages |
| N-Alkylation | Indole-5-carboxylic Acid | 1 | 84-90%[2] | High yield, direct, simple procedure. | Dependent on the availability of the starting indole. |
| Grignard Carboxylation | 5-Bromo-1-methylindole | 1 | Moderate to High | Utilizes readily available halo-indoles. | Requires strictly anhydrous conditions; sensitive to other functional groups.[3][6] |
| Nitrile Hydrolysis | 1-Methylindole-5-carbonitrile | 1 | High | Robust and reliable transformation. | The nitrile starting material may need to be synthesized. |
| Fischer Synthesis | Substituted Phenylhydrazine | Multi-step | Variable | High convergence for building the core. | Often requires harsh conditions; synthesis of precursors can be complex.[7] |
| Reissert Synthesis | Substituted o-Nitrotoluene | Multi-step | Variable | Good for specific substitution patterns. | Generally a longer and more complex route for this target.[10][11] |
Conclusion
For the synthesis of this compound, the most efficient and practical route is the direct N-alkylation of indole-5-carboxylic acid . This one-step procedure is high-yielding and straightforward, making it ideal for both small-scale research and larger-scale production, provided the starting material is accessible.
When indole-5-carboxylic acid is not a viable starting material, functional group interconversion from either 5-bromo-1-methylindole (via Grignard carboxylation) or 1-methylindole-5-carbonitrile (via hydrolysis) offers excellent alternatives. These methods are robust and leverage more common indole precursors.
The classical Fischer and Reissert syntheses are powerful for constructing the indole nucleus itself but represent a more circuitous and lower-yielding approach for this specific target compared to the functionalization of a pre-formed indole ring. They are best reserved for situations where the required substituted indole precursors are unavailable, or for the synthesis of analogues with different substitution patterns. The selection of the optimal synthetic route will ultimately be guided by a careful consideration of starting material availability, cost, scale, and the specific requirements of the research or development program.
References
- 1. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID | 186129-25-9 [chemicalbook.com]
- 2. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. reddit.com [reddit.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
cross-reactivity studies of 1-methylindole-5-carboxylic acid based compounds
An In-Depth Technical Guide to the Cross-Reactivity of 1-Methylindole-5-Carboxylic Acid Based Compounds
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Within this class, indole-5-carboxylic acid and its derivatives serve as versatile building blocks for developing novel therapeutics.[1][2] The specific compound, this compound, offers two key points for chemical modification: the N-1 position and the C-5 carboxyl group.[3] Methylation at the N-1 position often enhances metabolic stability and lipophilicity, while the carboxylic acid at C-5 is a synthetic handle for creating amides, esters, and other functional groups to modulate pharmacological activity.[3] These compounds are explored for a wide range of applications, including anticancer, anti-inflammatory, and central nervous system (CNS) therapies.[3]
However, as with any pharmacophore, the potential for off-target interactions, or cross-reactivity, is a critical consideration in the drug development pipeline. Cross-reactivity occurs when a compound binds to targets other than the intended one, which can lead to unexpected side effects or misleading results in screening assays.[4][5] This guide provides a comparative framework for understanding and evaluating the cross-reactivity of this compound based compounds, offering both theoretical insights and practical methodologies for researchers in the field.
The Imperative of Cross-Reactivity Profiling
Undiscovered cross-reactivity can derail a drug development program. In initial screening phases, such as high-throughput immunoassays, structurally similar compounds can bind to the assay's antibodies, causing false-positive results that waste resources and time.[4][6] Clinically, off-target binding is a primary cause of adverse drug reactions (ADRs), where a therapeutic agent interacts with unintended receptors, enzymes, or ion channels.[5] Therefore, a systematic and robust assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of building a comprehensive safety and efficacy profile.
The process involves a tiered approach, beginning with broad screening panels and progressing to more specific, functional assays for any identified off-targets. This ensures that a compound's selectivity is well-understood before it advances to later-stage clinical trials.
Methodologies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough cross-reactivity evaluation. No single method is sufficient; instead, data from several orthogonal techniques should be integrated.
Immunoassay-Based Screening
Immunoassays are a rapid and cost-effective first-pass method to check for broad cross-reactivity, especially in the context of drugs of abuse testing or therapeutic drug monitoring where commercial kits are available.[6][7] These tests rely on antibody recognition of a target molecule.[7]
-
Principle of Action : The core limitation of immunoassays is also what makes them useful for cross-reactivity studies: the antibodies may bind to compounds that are structurally related to the target analyte.[4] By testing a new compound against a panel of immunoassays (e.g., for amphetamines, buprenorphine, cannabinoids), researchers can quickly identify potential liabilities.[4][6]
-
Causality : A positive result in an immunoassay not designed for the test compound suggests that the compound shares an epitope (a structural feature recognized by the antibody) with the assay's target. This provides an early warning of potential off-target interactions that require further investigation.
Radioligand Binding Assays
These assays are the gold standard for quantifying a compound's affinity for a specific receptor. They are crucial for building a selectivity profile against a panel of known off-targets (e.g., other G-protein coupled receptors, ion channels, transporters).
-
Principle of Action : A radiolabeled ligand with known high affinity for the target receptor is incubated with the receptor preparation. The test compound is then added in increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is its IC50 value, from which the binding affinity (Ki) can be calculated.
-
Causality : A low Ki value for an off-target receptor indicates high binding affinity and a higher likelihood of in vivo cross-reactivity. Comparing the Ki for the intended target with the Ki for off-targets provides a quantitative measure of selectivity.
Functional Cellular Assays
Binding to a receptor does not always translate to a biological effect. Functional assays are critical to determine whether off-target binding results in agonism, antagonism, or inverse agonism.
-
Principle of Action : These assays are conducted in cell lines engineered to express the target receptor. Upon binding, a cellular response is measured, such as changes in second messengers (e.g., cAMP, Ca2+), gene expression, or membrane potential. For example, the activation of D2-like dopamine receptors typically leads to an inhibition of adenylyl cyclase activity.[8]
-
Causality : If a compound elicits a response in a cell-based assay for an off-target, it confirms that the cross-reactivity is not just binding but is functionally relevant. This is a much stronger indicator of potential clinical side effects.
Comparative Analysis: Structure-Activity Relationships (SAR) in Indole-Based Compounds
While specific cross-reactivity data for this compound is not extensively published, we can infer potential liabilities by examining structurally related indole carboxamides and other derivatives. The following table synthesizes findings from studies on such analogs, particularly those targeting dopamine receptors, to illustrate key SAR trends.[8][9]
| Compound Class/Modification | Primary Target Affinity (Ki, nM) | Off-Target/Cross-Reactivity (Ki, nM) | Selectivity Ratio (Off-Target/Primary) | Key Interpretation |
| Indole-2-carboxamide (Ref Compound) | D3: Potent | D2: Moderate | ~10-20 fold | The indole scaffold shows inherent affinity for D2-like receptors. |
| 5-Position: Small EDGs (Methyl, Ethyl) | D3: High Potency (e.g., < 5 nM) | D2: Moderate Potency | Maintained or slightly improved | Small, electron-donating groups (EDGs) at the C-5 position are generally well-tolerated or beneficial for primary target affinity.[9] |
| 5-Position: EWGs (Halogens, CF3) | D3: Inactive or low potency | D2: Low potency | N/A (loss of primary activity) | Electron-withdrawing groups (EWGs) at the C-5 position can be detrimental to binding at the primary target.[9] |
| 5-Position: OH vs. OMe Substitution | D3: 4.0 nM (5-OH) | D2: 33.6 nM (5-OH) | 8.4-fold (5-OH) | Replacing a 5-hydroxy group with a 5-methoxy group can slightly increase D3 affinity while decreasing D2 affinity, thereby improving selectivity.[8] |
| D3: 3.1 nM (5-OMe) | D2: 66.3 nM (5-OMe) | 21.4-fold (5-OMe) | ||
| N1-Position: H vs. Methyl | Variable | Variable | Variable | N-methylation (as in 1-methylindole) generally increases lipophilicity, which can affect BBB penetration and overall pharmacology but its effect on selectivity is context-dependent.[3] |
This table is a synthesis of trends observed in related compound series and should be used as a predictive guide for this compound derivatives.
Visualizing Workflows and Concepts
Cross-Reactivity Assessment Workflow
Caption: General workflow for assessing cross-reactivity.
SAR Logic for Indole-5-Carboxylic Acid Analogs
Caption: Key modification points on the indole scaffold.
Experimental Protocols
Protocol 1: General Method for Synthesis of 1-Methyl-1H-indole-5-carboxylic acid
This protocol is adapted from established synthetic procedures for N-alkylation of indoles.[10]
Objective: To synthesize 1-methyl-1H-indole-5-carboxylic acid from its indole precursor.
Materials:
-
1H-Indole-5-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethyl-formamide (DMF)
-
Methyl iodide (CH3I)
-
10% aqueous citric acid
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
N-hexane and Ethyl acetate for chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1.0 mmol of 1H-indole-5-carboxylic acid in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add 1.5 mmol of sodium hydride (NaH) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes. The formation of the sodium salt of the indole nitrogen will occur.
-
Alkylation: Add 1.5 mmol of methyl iodide dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12 hours.
-
Quenching: Carefully quench the reaction by adding 10% aqueous citric acid until the bubbling ceases.
-
Extraction: Transfer the mixture to a separatory funnel and wash with brine. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure (in vacuo).
-
Purification: Purify the crude product by column chromatography using a suitable solvent system, such as n-hexane/ethyl acetate (e.g., 4:1 v/v), to yield the pure 1-methyl-1H-indole-5-carboxylic acid.[10]
Protocol 2: Immunoassay Cross-Reactivity Validation
This protocol provides a general framework for testing a compound's cross-reactivity using a commercial enzyme immunoassay kit.[6]
Objective: To determine if a this compound derivative produces a positive result in a standard immunoassay.
Materials:
-
Test compound (this compound derivative)
-
Drug-free urine or serum (matrix)
-
Commercial immunoassay kit (e.g., CEDIA, EMIT) for a specific drug class
-
Microplate reader or appropriate analyzer
-
Calibrators and controls provided with the kit
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).
-
Sample Spiking: Create a series of dilutions of the test compound by spiking the stock solution into the drug-free matrix to achieve a range of concentrations (e.g., from 10 ng/mL to 100,000 ng/mL).
-
Assay Performance: Run the spiked samples on the immunoassay analyzer according to the manufacturer's instructions, alongside the provided negative and positive controls and calibrators.
-
Data Analysis: Record the assay response for each concentration of the test compound.
-
Interpretation: Determine the concentration of the test compound that produces a result equivalent to the assay's positive cutoff calibrator. This is the concentration at which the compound shows 100% cross-reactivity. A compound is considered to have cross-reactivity if it can produce a positive result at any tested concentration.[6]
Conclusion and Future Outlook
The this compound scaffold is a promising starting point for the development of new chemical entities. However, a thorough understanding of its cross-reactivity profile is paramount for successful translation into a safe and effective therapeutic. As this guide has outlined, a combination of predictive SAR analysis, broad screening, and specific functional assays is required to de-risk potential off-target effects.
Future work should focus on profiling key derivatives against large, commercially available panels of receptors and enzymes early in the discovery process. Integrating these experimental data with in silico docking and predictive modeling will further refine our understanding of the SAR and guide the design of more selective and safer drug candidates. By embracing a proactive approach to cross-reactivity, researchers can unlock the full therapeutic potential of this valuable chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 吲哚-5-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9)// Indole compounds - Career Henan Chemical Co. [coreychem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cross-reactivity among drugs: clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 8. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
